Dodecyl 6-aminocaproate
Description
Properties
CAS No. |
39874-56-1 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
dodecyl 6-aminohexanoate |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19/h2-17,19H2,1H3 |
InChI Key |
HOBFNYJWHAJAHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCCN |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCN |
Other CAS No. |
39874-56-1 |
Synonyms |
DDEAC dodecyl 6-aminocaproate dodecyl epsilon-aminocaproate epsilon-aminocaproate 1-dodecyl este |
Origin of Product |
United States |
Foundational & Exploratory
Dodecyl 6-aminohexanoate vs Dodecyl 6-aminocaproate synonyms
Title: The Dodecyl 6-Aminocaproate Equivalence: A Technical Guide to Nomenclature, Synthesis, and Application in Lipid Therapeutics
Executive Summary
This technical guide addresses the nomenclature ambiguity between Dodecyl 6-aminohexanoate and Dodecyl 6-aminocaproate . These terms are synonyms for the same chemical entity (
Part 1: Chemical Identity & Nomenclature Resolution
The confusion regarding this compound stems from the dual naming conventions of its parent acid.
-
IUPAC Name: 6-Aminohexanoic acid (derived from the 6-carbon alkane hexane).[1][2]
-
Common Name:
-Aminocaproic acid (derived from capra, meaning goat, historically associated with C6 fatty acids).[1]
Therefore, the ester formed by reacting this acid with 1-Dodecanol (Lauryl alcohol) inherits both names. In pharmaceutical applications, it is frequently abbreviated as DDEAC .
Chemical Structure & Properties
| Property | Value |
| Chemical Formula | |
| Molecular Weight | ~299.49 g/mol |
| IUPAC Name | Dodecyl 6-aminohexanoate |
| Common Synonym | Dodecyl |
| Functional Class | Amino acid ester; Non-ionic surfactant (at pH > pKa); Cationic lipid (at pH < pKa) |
| LogP (Predicted) | ~5.8 (Highly Lipophilic) |
| pKa (Amine) | ~10.6 (Typical for primary alkyl amines) |
Visualizing the Nomenclature Hierarchy
Figure 1: Genealogical mapping of the synonyms showing the convergence of IUPAC and Common nomenclature into the single target molecule.
Part 2: Synthetic Pathways & Optimization
The synthesis of Dodecyl 6-aminohexanoate requires overcoming the zwitterionic nature of the parent amino acid. Direct Fischer esterification is the most robust method, provided water removal is actively managed to drive the equilibrium.
Protocol: Acid-Catalyzed Esterification (Dean-Stark Method)
Objective: Synthesize Dodecyl 6-aminohexanoate tosylate salt, followed by neutralization to the free base.
Reagents:
-
1-Dodecanol (1.1 eq - slight excess drives reaction)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (1.1 eq)
-
Solvent: Toluene (High boiling point, forms azeotrope with water)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 6-aminohexanoic acid, 1-dodecanol, and p-TsOH in toluene (0.5 M concentration relative to the acid).
-
Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Expert Insight: The p-TsOH serves two purposes: it catalyzes the esterification and protonates the amine, preventing the formation of intermolecular amides (oligomerization).
-
-
Reflux: Heat the mixture to reflux (~110°C). Monitor the collection of water in the Dean-Stark trap. Continue until theoretical water evolution is observed (typically 4–6 hours).
-
Isolation (Salt Form): Cool the reaction to room temperature. The tosylate salt of the ester often precipitates. If not, add diethyl ether to induce precipitation. Filter and wash with cold ether.
-
Neutralization (Free Base):
-
Suspend the tosylate salt in Dichloromethane (DCM).
-
Wash with saturated aqueous Sodium Bicarbonate (
) or 1M NaOH. -
Critical Check: Ensure the aqueous layer pH is >11 to fully deprotonate the primary amine.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The resulting oil is Dodecyl 6-aminohexanoate.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from raw reagents to the isolated free base ester.
Part 3: Functional Applications in Drug Delivery
Dodecyl 6-aminohexanoate is chemically significant because it mimics the structure of Azone (a gold-standard permeation enhancer) but possesses a biodegradable ester linkage, reducing long-term tissue toxicity.
Transdermal Permeation Enhancer (DDEAC)
The molecule acts as a "biodegradable Azone analog." Its mechanism involves intercalating into the Stratum Corneum lipid bilayer.
-
Mechanism: The polar "head" (amino ester) anchors at the interface, while the C12 "tail" disrupts the packing of ceramides and fatty acids, creating fluid channels for drug diffusion.
-
Advantage: Unlike Azone, the ester bond is susceptible to esterases in the skin, breaking down the molecule into endogenous-like metabolites (fatty alcohol and amino acid) after it has performed its function.
Lipid Nanoparticles (LNPs)
In the context of mRNA or siRNA delivery, Dodecyl 6-aminohexanoate serves as a helper lipid or a precursor for ionizable lipids.
-
Ionization: The primary amine has a pKa ~10.6. However, it can be further alkylated to form tertiary amines (ionizable lipids) that respond to endosomal pH.
-
Tail Structure: The C12 chain provides the necessary hydrophobicity for particle self-assembly.
Mechanism of Action Diagram
Figure 3: Mechanism of action for transdermal permeation enhancement and subsequent biodegradation.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1. Proton NMR (
-
Diagnostic Peak 1: A triplet at ~2.3 ppm corresponding to the
-methylene protons relative to the carbonyl ( ). -
Diagnostic Peak 2: A triplet at ~4.05 ppm corresponding to the protons on the dodecyl chain adjacent to the oxygen (
). -
Diagnostic Peak 3: A broad singlet (variable) for the amine protons (
), which disappears upon shake.
2. Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Expected Ion:
at m/z ~300.5.
References
-
IUPAC Nomenclature of Organic Chemistry. "Rule C-421: Amino Carboxylic Acids." IUPAC Blue Book. Link
-
Transdermal Enhancer Chemistry. "Azone, its acyclic analog dodecyl-6-aminohexanoate (DDEAC), and the corresponding alkylammonium alkylcarbamate." ResearchGate. Link
-
Biodegradable Surfactants. "Esters of 6-aminohexanoic acid as skin permeation enhancers." Journal of Pharmaceutical Sciences. Link
-
Amino Acid Ester Synthesis. "Protocol for the preparation of primary amine-containing catalysts on the resin." STAR Protocols. Link
Sources
DDEAC Permeation Enhancer: Mechanism of Action & Application Guide
This guide provides an in-depth technical analysis of DDEAC (Dodecyl-6-aminohexanoate) , a biodegradable, amino acid-derived permeation enhancer.[1][2] Distinct from its structural analog DDAIP (Dodecyl-2-(N,N-dimethylamino) propionate), DDEAC represents a class of "acyclic Azone analogs" that leverage a specific alkyl-chain/polar-head balance to reversibly modulate the stratum corneum (SC) barrier.
Executive Technical Summary
DDEAC (Dodecyl-6-aminohexanoate) is a potent, biodegradable chemical permeation enhancer (CPE) designed to overcome the barrier properties of the stratum corneum. It functions primarily as a lipid fluidizing agent with a secondary mechanism involving the Transkarbam 12 (T12) equilibrium system . Unlike traditional enhancers (e.g., Azone) which persist in the skin and cause irritation, DDEAC is engineered with a labile ester bond, ensuring rapid enzymatic hydrolysis into endogenous-like metabolites (6-aminohexanoic acid and dodecanol), thereby minimizing local toxicity.
Chemical Architecture & Properties
To understand the mechanism, one must first understand the molecular architecture that dictates DDEAC's interaction with the lipid bilayer.
| Property | Specification | Mechanistic Implication |
| IUPAC Name | Dodecyl 6-aminohexanoate | Defines the amphiphilic nature.[3] |
| Structure | Polar Head: Amino group ( | The C12 tail is optimal for intercalation into SC lipid bilayers (matching the length of ceramide fatty acid chains). |
| pKa | ~10.0 (Amino group) | Exists as a cation at physiological pH, aiding solubility but requiring deprotonation or counter-ion shielding for maximum lipid partitioning. |
| LogP | ~4.5 - 5.5 | High lipophilicity drives partitioning into the intercellular lipid matrix. |
| Biodegradability | Ester-linked | Hydrolyzed by epidermal esterases into non-toxic byproducts. |
Mechanism of Action (MOA)
DDEAC operates via a Dual-Phase Disruption Model . Its efficacy is often enhanced when formulated as its carbamate salt, Transkarbam 12 (T12) , which acts as a pro-enhancer system.[2]
Phase 1: The Transkarbam 12 (T12) "Switch" Mechanism
In advanced applications, DDEAC is not applied directly but generated in situ from Transkarbam 12 (T12). T12 is formed by the reaction of DDEAC with
-
The Trigger: Upon application to the skin, the unstable T12 ammonium-carbamate salt decomposes due to the shift in equilibrium (loss of
). -
The Release: This decomposition releases two molecules of protonated DDEAC and volatile
.[5] -
The Effect: The
release may create transient micro-cavities, while the freshly released DDEAC monomers possess high thermodynamic activity, driving rapid partitioning into the SC.
Phase 2: Lipid Bilayer Fluidization (The Core Effect)
Once inside the Stratum Corneum, DDEAC targets the intercellular lipid lamellae:
-
Intercalation: The C12 hydrophobic tail inserts between the fatty acid chains of ceramides and phospholipids.
-
Disruption: The "kinked" structure (due to the ester linkage and amino head group) disrupts the tightly packed orthorhombic and hexagonal lipid lattices.
-
Fluidization: This increases the rotational freedom of lipid chains (measurable via FTIR
stretching), reducing the diffusional resistance of the barrier.
Phase 3: Polar Pathway Expansion
The polar amino head group of DDEAC interacts with the polar head groups of ceramides and water pools within the SC. This hydration effect swells the polar regions, creating "aqueous channels" that facilitate the permeation of hydrophilic drugs (e.g., theophylline, adefovir).
Figure 1: The Transkarbam 12 to DDEAC activation pathway and subsequent lipid bilayer disruption.
Experimental Validation Protocols
To validate DDEAC's mechanism and efficacy, the following self-validating protocols are recommended. These move beyond simple "steps" to ensure data integrity.
Protocol A: Ex Vivo Permeation Assay (Franz Diffusion Cell)
Objective: Quantify the Enhancement Ratio (ER) of DDEAC against a control.
-
Tissue Preparation:
-
Use porcine ear skin (physiologically closest to human SC).
-
Integrity Check: Measure Transepidermal Water Loss (TEWL) or Electrical Resistance (
) before application. Discard damaged skin.
-
-
Donor Phase Formulation:
-
Control: Drug saturated in Propylene Glycol (PG).
-
Test: Drug + 1% DDEAC (w/w) in PG.
-
Causality Note: Using saturated solutions ensures thermodynamic activity remains constant (=1), making flux purely a function of barrier permeability change.
-
-
Sampling & Analysis:
-
Sample receptor fluid at
hours. -
Quantify via HPLC.[2] Calculate Flux (
) from the linear portion of the cumulative amount vs. time plot. -
Calculation:
.
-
Protocol B: Biophysical Mechanism Validation (FTIR)
Objective: Confirm lipid fluidization at the molecular level.
-
Sample Prep: Isolate Stratum Corneum via trypsin digestion.
-
Treatment: Incubate SC sheets in 1% DDEAC solution for 24 hours; hydrate controls in buffer.
-
Spectroscopy:
-
Acquire FTIR spectra (4000–400
). -
Critical Region 1 (Lipids): Focus on asymmetric (
) and symmetric ( ) methylene stretching bands (~2920 and 2850 ). -
Success Metric: A blue shift (shift to higher wavenumber, e.g.,
) indicates increased disorder (fluidization) of lipid chains. -
Critical Region 2 (Proteins): Analyze Amide I (~1640
) and Amide II (~1540 ) bands. Significant shifts imply keratin denaturation (toxicity indicator).
-
Figure 2: Integrated experimental workflow for validating permeation enhancement and mechanism.
Safety & Biodegradability Profile
A critical advantage of DDEAC over Azone is its safety profile.
-
Metabolic Pathway: DDEAC contains a labile ester bond. Upon passing through the metabolically active epidermis, it encounters esterases.
-
Reaction:
-
Toxicity:
-
Reversibility: Electrical resistance studies show that skin barrier function recovers significantly faster after DDEAC treatment compared to Azone, confirming the "reversible" nature of the barrier modulation.
References
-
Vávrová, K., et al. (2005). Biodegradable amino acid-based surfactants as skin permeation enhancers.[1][5][7]Journal of Controlled Release .
-
Dvořáková, K., et al. (2011). Transkarbam 12: A new biodegradable transdermal permeation enhancer.[2]Pharmaceutical Research .[1][8][9]
-
Hrabálek, A., et al. (2006). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol chain.Bioorganic & Medicinal Chemistry Letters .
-
Kováčik, A., et al. (2020). Mechanism of action of amino acid-based permeation enhancers: A combined in vitro and in silico study.Pharmaceutics .[3][5][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DDAIP - Wikipedia [en.wikipedia.org]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
Biodegradability of Amino Acid-Based Surfactants: The Case of DDEAC
Topic: (Dodecyl-6-aminohexanoate) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The shift toward "soft" drugs and excipients—compounds that are biologically active but degrade into non-toxic metabolites—has accelerated the development of amino acid-based surfactants. DDEAC (Dodecyl-6-aminohexanoate) represents a paradigmatic shift in this class. Designed as a biodegradable analog to the potent but persistent permeation enhancer Azone®, DDEAC leverages a labile ester linkage to ensure rapid enzymatic hydrolysis. This guide provides a technical analysis of DDEAC’s biodegradation mechanisms, experimental validation protocols, and its comparative advantage in transdermal drug delivery systems.
Chemical Architecture & Design Logic
The "Soft" Surfactant Strategy
DDEAC is chemically defined as the dodecyl ester of 6-aminohexanoic acid (ε-aminocaproic acid). Its design addresses the primary limitation of traditional permeation enhancers: dermal irritation caused by prolonged tissue residence.
-
Head Group: 6-Aminohexanoic acid (zwitterionic potential, biocompatible).
-
Linker: Ester bond (The "Weak Link"). Unlike the metabolically stable amide bond in Azone®, the ester bond in DDEAC is susceptible to rapid cleavage by cutaneous and systemic esterases.
-
Tail: Dodecyl chain (C12), optimized for intercalation into the stratum corneum lipid bilayer.
Molecular Causality of Biodegradation
The biodegradability of DDEAC is not accidental; it is a structural inevitability. The ester bond acts as a "chemical fuse." Upon penetrating the viable epidermis, where esterase activity is high, the molecule is cleaved, destroying its surfactant properties (amphiphilicity) and preventing membrane disruption in deeper tissues.
Biodegradation Pathways
The degradation of DDEAC follows a biphasic process: Primary Biodegradation (loss of surface activity) and Ultimate Biodegradation (mineralization).
Mechanism of Action
-
Enzymatic Hydrolysis: Non-specific esterases (e.g., carboxylestyerases EC 3.1.1.1) attack the carbonyl carbon of the ester linkage.
-
Metabolite Release: The reaction yields 1-Dodecanol and 6-Aminohexanoic acid .
-
Metabolic Fate:
-
1-Dodecanol: Oxidized to dodecanoic acid (lauric acid), then metabolized via
-oxidation to Acetyl-CoA. -
6-Aminohexanoic acid: A lysine analog, excreted renally or utilized in minor metabolic pathways; known for low systemic toxicity.
-
Pathway Visualization
Caption: Enzymatic hydrolysis pathway of DDEAC showing cleavage into lipophilic and hydrophilic metabolites and their subsequent metabolic fates.
Experimental Protocols for Validation
To validate the biodegradability of DDEAC, researchers must employ a combination of kinetic enzymatic assays (for half-life) and respirometric tests (for mineralization).
Protocol A: Enzymatic Hydrolysis Kinetics (Half-Life Determination)
Objective: Determine the
-
Preparation: Solubilize DDEAC (100
M) in phosphate buffer (pH 7.4) with 1% acetonitrile (to aid solubility). -
Initiation: Add Porcine Liver Esterase (PLE) or skin homogenate (S9 fraction) at 37°C.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately stop reaction with ice-cold methanol containing an internal standard.
-
Analysis: Quantify remaining DDEAC via HPLC-UV (210 nm) or LC-MS/MS.
-
Calculation: Plot
vs. time. The slope yields .
Protocol B: OECD 301F (Manometric Respirometry)
Objective:[1][2][3][4] Assess "Ready Biodegradability" (Mineralization to CO2).
-
System: Closed respirometer bottles containing mineral medium and activated sludge inoculum (30 mg/L SS).
-
Test Substance: Add DDEAC to a final concentration equivalent to 100 mg/L ThOD (Theoretical Oxygen Demand).
-
Control: Use Sodium Benzoate as a reference substance (>60% degradation in 14 days).
-
Measurement: Monitor
consumption continuously for 28 days. -
Pass Criteria:
ThOD removal within a 10-day window after reaching 10% degradation.
Workflow Visualization
Caption: Dual-stream validation workflow for assessing primary (enzymatic) and ultimate (mineralization) biodegradability.
Comparative Data Analysis
The following table contrasts DDEAC with the industry-standard enhancer (Azone) and a common surfactant (SDS).
| Feature | DDEAC (Amino Acid Ester) | Azone® (Laurocapram) | SDS (Anionic Surfactant) |
| Linkage Type | Ester (Labile) | Amide (Stable cyclic) | Sulfate Ester |
| Biodegradation | Rapid (Enzymatic hydrolysis) | Slow/Resistant | Rapid (Ultimate) |
| Half-Life (Est.) | Minutes to Hours (in skin) | Days (Persistent) | ~1-2 Days (Aquatic) |
| Toxicity | Low (Metabolites are safe) | Moderate (Irritant) | Moderate (Irritant) |
| Mechanism | Fluidization + "Fuse" effect | Fluidization only | Protein denaturation |
Technical Insight: While SDS is biodegradable, its mechanism of action involves protein denaturation, causing significant irritation. DDEAC achieves biodegradability without sacrificing the "softness" required for drug delivery, as its breakdown products are endogenous-like molecules.
References
-
Doležal, P., et al. (1993). Esters of 6-aminohexanoic acid as skin permeation enhancers. Pharmaceutical Research. Link
-
Vávrová, K., et al. (2005). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. Journal of Controlled Release. Link
-
Hrabálek, A., et al. (2006).[5] Synthesis and enhancing effect of transkarbam 12 on the transdermal delivery. Bioorganic & Medicinal Chemistry. Link
-
OECD. (1992).[6] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[6][7][8] Link
-
Tiew, S.X., et al. (2022). Amino acid-based surfactants: A review on their synthesis, properties and applications. Advances in Colloid and Interface Science. Link
Sources
Physicochemical Properties and Permeation Mechanics of Dodecyl 6-aminohexanoate (DDEAC)
[1][2]
Executive Summary & Chemical Identity
Dodecyl 6-aminohexanoate , commonly referred to in pharmaceutical literature as DDEAC (or sometimes as the active component of Transkarbam 12 ), represents a pivotal class of "soft" transdermal permeation enhancers.[1] Unlike its rigid analog Azone (laurocapram), DDEAC is designed with a labile ester bond, conferring biodegradability and a superior safety profile.[1]
This guide analyzes DDEAC not merely as a surfactant, but as a pro-drug-like excipient that modulates the stratum corneum (SC) barrier through specific lipid-disrupting mechanisms before metabolizing into non-toxic byproducts.[1]
Chemical Structure & Identity[2][3][4]
-
IUPAC Name: Dodecyl 6-aminohexanoate[1]
-
Common Abbreviations: DDEAC, Dodecyl-ε-aminocaproate[1]
-
Molecular Formula:
[1] -
Molecular Weight: 299.49 g/mol [1]
-
Structural Class: Amino acid alkyl ester / Biodegradable cationic surfactant[1]
-
Parent Compound: 6-Aminohexanoic acid (ε-Aminocaproic acid)[1][2][3]
Physicochemical Profile
The efficacy of DDEAC is dictated by its amphiphilic nature—balancing a lipophilic C12 tail with a polar, ionizable amino head group.
Key Parameters Table[2][6][7][8]
| Property | Value / Characteristic | Technical Significance |
| Physical State | Waxy solid or viscous oil (dependent on purity/salt form) | Requires gentle heating or dissolution in vehicle (PG/Ethanol) for formulation.[1] |
| Melting Point | ~35–40 °C (Free Base)* | Low melting point facilitates incorporation into semi-solid topical dosage forms.[1] |
| Predicted LogP | 5.8 ± 0.4 | Highly lipophilic; partitions strongly into the SC lipid domains.[1] |
| pKa (Amine) | ~9.8 – 10.2 | Exists as a cation at physiological skin pH (5.5).[1] Allows ion-pairing with anionic drugs.[1] |
| Critical Micelle Conc.[1] (CMC) | ~0.5 – 1.0 mM | Low CMC indicates strong surfactant activity; forms micelles at low concentrations.[1] |
| Solubility | Insol. Water; Sol.[1] Ethanol, Chloroform, Propylene Glycol | Formulation requires co-solvents; not suitable for purely aqueous vehicles. |
| Biodegradability | High ( | Hydrolyzes to 6-aminohexanoic acid (water sol.) and dodecanol (lipid sol.).[1] |
*Note: Pure crystalline salts (e.g., Hydrochloride) will have significantly higher melting points (>100°C).[1]
The "Soft Drug" Advantage
The defining physicochemical feature of DDEAC is its metabolic instability .
Mechanism of Action: The Lipid Disruption Cascade
DDEAC operates via a specific interaction with the intercellular lipid lamellae of the stratum corneum.
The "Insert and Expand" Model
-
Partitioning: Driven by its C12 tail, DDEAC partitions into the hydrophobic tails of ceramides and fatty acids in the SC.
-
Headgroup Repulsion: The protonated amino group (
) resides at the polar interface.[1] The positive charge creates electrostatic repulsion between the enhancer headgroups and the polar heads of the ceramides. -
Fluidization: This repulsion increases the "free volume" within the bilayer, reducing the phase transition temperature (
) of the lipids and increasing fluidity.
The Transkarbam 12 (T12) Connection
DDEAC is often synthesized or applied as part of the Transkarbam 12 system (an ammonium carbamate salt).[4]
-
Mechanism: T12 is unstable in the acidic environment of the skin. Upon application, it decomposes, releasing DDEAC and
. -
Synergy: The release of
creates a supersaturated thermodynamic state, while the freshly generated DDEAC monomers rapidly penetrate the lipid barrier.
Visualization: Mechanism of Action Pathway
The following diagram illustrates the conversion of the T12 precursor into active DDEAC and its interaction with the skin barrier.
Figure 1: The activation pathway of DDEAC from its carbamate precursor and subsequent lipid bilayer disruption.
Synthesis & Characterization Protocol
For research applications, synthesizing DDEAC in situ or as a stable hydrochloride salt is recommended to prevent polymerization of the parent amino acid.
Protocol: Thionyl Chloride Mediated Esterification
Objective: Synthesize Dodecyl 6-aminohexanoate Hydrochloride.
Reagents:
-
6-Aminohexanoic acid (6-AHA)[1]
-
1-Dodecanol (Excess)[1]
-
Thionyl Chloride (
)[1] -
Solvent: Chloroform or Toluene[1]
Step-by-Step Methodology:
-
Preparation: Suspend 6-AHA (0.1 mol) in 1-Dodecanol (0.15 mol) and dry Chloroform (100 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Activation: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (0.12 mol) dropwise over 30 minutes. Caution:
and gas evolution.[1] -
Reaction: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. The suspension should clear as the ester forms.
-
Work-up (Purification):
-
Recrystallization: Recrystallize from Ethanol/Ether to obtain pure Dodecyl 6-aminohexanoate HCl.
Validation (QC Criteria):
Experimental Permeation Workflow
To validate DDEAC efficacy, a comparative Franz Cell study is the gold standard.
In Vitro Permeation Study (Porcine Skin)
Rationale: Porcine ear skin is the closest structural surrogate to human skin for lipid-based enhancer studies.[1][5]
-
Membrane Preparation: Dermatomed porcine ear skin (500
thickness).[1] -
Donor Phase:
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 0.05% Sodium Azide (preservative).[1] Maintain sink conditions.
-
Sampling: Sample 200
at 1, 2, 4, 8, 12, and 24 hours. Replenish with fresh buffer.[1] -
Analysis: HPLC-UV or LC-MS for drug content.
-
Calculation: Plot cumulative amount (
) vs. time. Calculate Flux ( ) from the linear slope.[1]
Structure-Activity Relationship (SAR) Visualization
Understanding why the C12 (Dodecyl) chain is optimal requires analyzing the balance between solubility and disruption.[1]
Figure 2: Structure-Activity Relationship illustrating the optimality of the C12 chain length for skin permeation.
References
-
Vávrová, K., et al. (2008).[1] Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir.[1][5] European Journal of Pharmaceutics and Biopharmaceutics. Link[1]
-
Doležal, P., et al. (1993).[1] Esters of 6-aminohexanoic acid as skin permeation enhancers. Pharmaceutical Research. (Foundational work establishing the acyclic Azone analog concept).[6][1]
-
Novotný, J., et al. (2011).[1] Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action. Journal of Controlled Release. Link
-
Hrabálek, A., & Vávrová, K. (2006).[1] Structure-activity relationships of transdermal penetration enhancers. Current Medicinal Chemistry. (Review of the C12 optimality).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Profile and Toxicity of Dodecyl 6-Aminocaproate
Introduction
Dodecyl 6-aminocaproate (also known as lauryl 6-aminohexanoate) is the ester formed from the reaction of 1-dodecanol (lauryl alcohol) and 6-aminocaproic acid. This molecule is of significant interest in pharmaceutical and cosmetic research, primarily for its properties as a skin permeation enhancer. Its amphiphilic nature, combining a lipophilic 12-carbon alkyl chain with a hydrophilic amino acid headgroup, allows it to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, thereby facilitating the transdermal delivery of active pharmaceutical ingredients.
Understanding the safety and toxicity profile of such an excipient is paramount for its application in drug development. A thorough toxicological evaluation ensures the safety of the end-user and is a critical component of regulatory submission. Due to a scarcity of comprehensive toxicological studies on the intact ester, this guide adopts a scientifically robust approach by evaluating its safety based on the toxicological profiles of its anticipated primary metabolites: 1-dodecanol and 6-aminocaproic acid . This methodology is predicated on the high probability of in-vivo enzymatic hydrolysis of the ester bond by esterases present in the skin and other biological tissues.
Physicochemical Properties and Metabolic Fate
While specific experimental data for Dodecyl 6-aminocaproate is not widely available, its properties can be inferred from its structure. It is a waxy solid at room temperature, with low water solubility and a higher affinity for organic solvents, characteristic of a long-chain ester.
Predicted Metabolic Pathway
The central hypothesis for the toxicological assessment of Dodecyl 6-aminocaproate is its rapid hydrolysis by non-specific esterase enzymes in the body, particularly in the skin, liver, and blood plasma. This enzymatic cleavage yields 1-dodecanol and 6-aminocaproic acid, whose individual toxicological profiles are well-characterized.
Caption: Predicted in-vivo hydrolysis of Dodecyl 6-aminocaproate.
This metabolic breakdown is a critical consideration. The systemic toxicity of Dodecyl 6-aminocaproate is likely to be a composite of the toxicities of these two metabolites, moderated by the rate of hydrolysis and absorption.
Toxicological Profile
The following sections detail the known toxicological endpoints for the parent compound (where available) and its primary metabolites.
Acute Toxicity
Acute toxicity assesses the adverse effects occurring after a single, high-dose exposure.
| Compound | Route | Species | LD50 Value | Classification | Reference(s) |
| Dodecyl 6-aminocaproate | Intraperitoneal | Mouse | 352 mg/kg | - | [1] |
| 1-Dodecanol | Oral | Rat | >12,800 mg/kg | Low Acute Toxicity | [2] |
| Dermal | Rabbit | 8,000 - 12,000 mg/kg | Low Acute Toxicity | [3] | |
| 6-Aminocaproic Acid | Oral | Rat | >10,000 mg/kg | Low Acute Toxicity | [4] |
| Oral | Mouse | 14,300 mg/kg | Low Acute Toxicity | [5][6] |
Based on the low acute oral and dermal toxicity of its metabolites, it is anticipated that Dodecyl 6-aminocaproate would also exhibit low acute toxicity via these routes.[7] The higher toxicity observed via the intraperitoneal route for the ester is likely due to bypassing the primary metabolic defenses of the skin and gastrointestinal tract, leading to a more direct systemic exposure.
Skin and Eye Irritation
This endpoint is critical given its intended use in topical formulations.
-
Dodecyl 6-Aminocaproate : A study on rabbits indicated that it did not cause acute dermal irritation at a 5% concentration in white petrolatum.[1] However, this single data point is insufficient for a full classification.
-
1-Dodecanol (Lauryl Alcohol) : Classified as a skin and eye irritant.[2][8] It can cause redness, swelling, and blistering upon repeated contact.[9]
-
6-Aminocaproic Acid : Classified as causing skin irritation (H315) and serious eye irritation (H319).[5][10][11][12]
Causality and Insight : The ester bond in the parent molecule may temper its irritant potential compared to the free alcohol and acid metabolites. However, upon hydrolysis in the skin, the formation of 1-dodecanol and 6-aminocaproic acid could lead to localized irritation. Therefore, formulations should be carefully evaluated for their irritation potential, especially in leave-on products or applications involving compromised skin barriers.
Skin Sensitization
No data is available for the sensitization potential of Dodecyl 6-aminocaproate. For its metabolite 6-Aminocaproic Acid , no sensitizing effects are known.[5] Data for 1-dodecanol is not definitive but it is not generally considered a potent skin sensitizer. Given the lack of data on the parent ester, a cautious approach is warranted, and direct testing would be required for a definitive assessment.
Genotoxicity and Mutagenicity
There is no available data on the genotoxicity of Dodecyl 6-aminocaproate.
-
1-Dodecanol : The substance is not considered genotoxic.[13]
-
6-Aminocaproic Acid : Not considered mutagenic based on available data.[6] An Ames test was reported as negative.[14]
Based on the negative findings for its metabolites, it is unlikely that Dodecyl 6-aminocaproate possesses genotoxic properties. The molecule does not contain structural alerts for mutagenicity. However, to meet regulatory standards, a standard battery of genotoxicity tests would be necessary.
Repeated Dose Toxicity
No repeated dose toxicity studies were identified for Dodecyl 6-aminocaproate. The potential for systemic toxicity following chronic exposure would depend on the absorption of the intact ester and its metabolites.
-
1-Dodecanol : A repeated dose dermal study in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg.[15]
-
6-Aminocaproic Acid : Chronic exposure may affect the blood and kidneys.[6] Rarely, prolonged administration in humans has been associated with skeletal muscle weakness and myopathy.[16]
The systemic effects of the metabolites are well-characterized and would be the primary concern following chronic dermal application of Dodecyl 6-aminocaproate, assuming sufficient absorption occurs.
Experimental Protocols for Key Assays
To address the existing data gaps, a structured testing strategy is essential. The following outlines the methodologies for critical toxicological assessments.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro method is a validated alternative to traditional animal testing for assessing skin irritation potential.
Methodology Workflow:
-
Preparation : Reconstructed human epidermis tissues are pre-incubated in assay medium.
-
Application : A sufficient amount of the test substance (Dodecyl 6-aminocaproate) is applied topically to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Incubation : Tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Washing : The test substance is thoroughly washed from the tissue surface.
-
Post-Incubation : Tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
-
Viability Assessment : The tissues are incubated with MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan salt.
-
Extraction & Measurement : The formazan is extracted, and the optical density is measured spectrophotometrically.
-
Classification : Cell viability is calculated relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as an irritant.
Caption: Workflow for the In Vitro Skin Irritation (OECD 439) Test.
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
Methodology Workflow:
-
Strain Selection : Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations (e.g., TA98, TA100, TA1535).
-
Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Exposure : The test substance at various concentrations is mixed with the bacterial culture and either S9 mix or a buffer. This mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
Incubation : Plates are incubated for 48-72 hours at 37°C.
-
Scoring : The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal agar) is counted for each plate.
-
Evaluation : A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, and/or a reproducible increase over the background (negative control) level.
Conclusion and Scientific Synthesis
The safety profile of Dodecyl 6-aminocaproate is currently best understood through the lens of its metabolic products, 1-dodecanol and 6-aminocaproic acid.
-
Acute Toxicity : Expected to be low via oral and dermal routes.
-
Irritation : The potential for skin and eye irritation is a key hazard, driven by the properties of its hydrolysis products. While the intact ester may have lower irritancy, its breakdown in the skin could release known irritants. This represents the most immediate and likely adverse effect in topical applications.
-
Genotoxicity : Unlikely to be a concern, as both metabolites are non-genotoxic.
-
Data Gaps : Significant data gaps exist for the intact ester, particularly regarding skin sensitization, repeated dose toxicity, and a definitive irritation classification according to modern standards.
For drug development professionals, this analysis provides a strong foundation for a preliminary risk assessment. It underscores that while Dodecyl 6-aminocaproate is a promising excipient, its final formulation would require careful safety evaluation, focusing on local tolerance (irritation and sensitization). The generation of specific toxicological data for the ester itself, following established regulatory guidelines, is a mandatory step before its inclusion in any therapeutic product intended for human use.
References
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SIDS, "1-DODECANOL CAS N°: 112-53-8," UNEP Publications, 2006. [Link]
-
Ataman Kimya, "LAURYL ALCOHOL," Ataman Kimya. [Link]
-
PubChem, "1-Dodecanol," National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Chemical Properties and Synthesis Pathways of 6-Aminocaproic Acid," Ningbo Inno Pharmchem Co.,Ltd, 2026. [Link]
-
Loba Chemie, "LAURYL ALCOHOL FOR SYNTHESIS MSDS," Loba Chemie, 2018. [Link]
-
ECHA, "ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci," European Chemicals Agency. [Link]
-
Morisseau, C. et al., "Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase," PubMed, 2000. [Link]
-
American Regent, "AMINOCAPROIC ACID," American Regent. [Link]
-
Thomas, P. et al., "Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death," PMC, 2021. [Link]
-
Benes, L. et al., "epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents," PubMed, 1993. [Link]
-
Wikipedia, "Aminocaproic acid," Wikipedia. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS), "EVA00074 - Evaluation Statement - 30 June 2022," AICIS, 2022. [Link]
-
Thomas, P. et al., "Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death," ResearchGate, 2021. [Link]
-
PENTA, "6-Aminocaproic acid," PENTA, 2024. [Link]
-
National Center for Biotechnology Information, "Aminocaproic Acid - StatPearls," NCBI Bookshelf, 2023. [Link]
-
The Good Scents Company, "6-aminocaproic acid, 60-32-2," The Good Scents Company. [Link]
-
ScienceLab.com, "Material Safety Data Sheet - 6-Aminocaproic acid MSDS," Amazon S3, 2005. [Link]
-
Alpha Chemika, "6-AMINO CAPROIC ACID For Biochemistry - Laboratory Chemicals," Alpha Chemika. [Link]
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The Evolution of Soft Enhancement Factors: The History and Science of DDEAC
The following technical guide details the history, chemistry, and mechanism of DDEAC (Dodecyl-6-aminohexanoate), a pivotal molecule in the evolution of "soft" transdermal permeation enhancers.
From Rigid Rings to Biodegradable Chains
Part 1: The Clinical Imperative
The "Azone Paradox" In the history of transdermal drug delivery, Azone (Laurocapram) stands as the first molecule specifically designed as a penetration enhancer. Chemically, it is a cyclic amide (1-dodecylazacycloheptan-2-one).[1] While Azone demonstrated exceptional ability to fluidize the Stratum Corneum (SC) lipids and increase drug flux, it failed to achieve widespread commercial success due to a critical flaw: Pharmacokinetic Longevity.
Azone is metabolically stable.[1] Once it penetrates the SC, it remains there, creating a reservoir of irritation. It does not easily biodegrade, leading to erythema and edema upon chronic application.
The "Soft Drug" Solution The concept of "Soft Drugs," pioneered by Nicholas Bodor, proposed a solution: design biologically active molecules that perform their function and then spontaneously or enzymatically degrade into non-toxic metabolites.
Enter DDEAC Researchers, particularly the group led by Vávrová and Hrabálek at Charles University (Czech Republic), applied this principle to Azone. They hypothesized that by "breaking" the rigid caprolactam ring of Azone and replacing the stable amide bond with a labile ester linkage , they could retain the enhancing potency while ensuring safety. The result was DDEAC (Dodecyl-6-aminohexanoate).[1][2][3]
Part 2: Chemical Architecture & The Transkarbam Phenomenon
Structural Homology
DDEAC is effectively an "acyclic Azone."[1][2] It retains the critical amphiphilic geometry required for lipid disruption but introduces a "self-destruct" mechanism.[1]
| Feature | Azone (Laurocapram) | DDEAC (Dodecyl-6-aminohexanoate) |
| Structure | Cyclic (7-membered ring) | Acyclic (Linear chain) |
| Linkage | Amide (Stable) | Ester (Labile/Biodegradable) |
| Head Group | Polar Lactam | Polar Amino-Ester |
| Tail Group | Dodecyl (C12) | Dodecyl (C12) |
| Fate in Skin | Accumulates | Hydrolyzes to amino acid + fatty alcohol |
The Discovery of Transkarbam 12 (T12)
A defining moment in the history of DDEAC was the discovery of its reactivity with atmospheric
-
Significance: T12 is a stable solid, making it easier to formulate than the liquid DDEAC.
-
Activation: Upon contact with the slightly acidic environment of the skin, T12 dissociates, releasing free DDEAC and
.[5] The released is hypothesized to micro-disrupt the lipid barrier, acting as a physical co-enhancer.
Part 3: Synthesis Protocol (Self-Validating System)
The following protocol describes the synthesis of DDEAC and its conversion to T12. This method relies on acid-catalyzed esterification followed by carbamate formation.[1]
Phase 1: Synthesis of DDEAC (Dodecyl-6-aminohexanoate)
Reagents:
Step-by-Step Protocol:
-
Activation: Suspend 6-aminohexanoic acid (0.1 mol) in
(150 mL). -
Acylation: Add 1-Dodecanol (0.12 mol, slight excess).
-
Catalysis: Slowly add Thionyl Chloride (0.15 mol) dropwise at 0°C. Note:
generates HCl in situ, catalyzing the esterification and converting the amine to the hydrochloride salt. -
Reflux: Heat the mixture to reflux (approx. 60-65°C) for 4–6 hours. Monitor via TLC (Mobile phase:
:MeOH:NH 8:2:0.1).[1] -
Isolation: Evaporate solvent. The residue is DDEAC[2][3][5]·HCl.
-
Neutralization: Dissolve residue in water, alkalize with
to pH 9–10. Extract the free base (DDEAC) into diethyl ether. -
Purification: Dry ether phase over
, filter, and evaporate. Result is DDEAC (Oily liquid).[1]
Phase 2: Conversion to Transkarbam 12 (T12)
-
Saturation: Dissolve DDEAC in dry diethyl ether or hexane.[1]
-
Carboxylation: Bubble dry
gas through the solution at room temperature for 30–60 minutes. -
Crystallization: A white precipitate (T12) will form spontaneously.[1]
-
Filtration: Filter the solid and dry in a desiccator under
atmosphere (to prevent premature decarboxylation).
Part 4: Mechanism of Action & Biodegradation
The efficacy of DDEAC relies on a "Penetrate-Hydrolyze-Eliminate" cycle.[1]
Visualization of the Pathway
The following diagram illustrates the synthesis and the dual-action mechanism in the skin.
Figure 1: The lifecycle of DDEAC, from synthesis to Transkarbam formation and final biodegradation.[4]
Mechanistic Details
-
Lipid Intercalation: Like Azone, the dodecyl tail of DDEAC inserts into the lipid bilayer, while the polar amino-ester head group remains at the interface. This disrupts the packing order of ceramides, increasing fluidity.
-
The CO2 "Pop": If applied as T12, the molecule releases
gas upon contact with skin moisture/acidity. This micro-effervescence creates transient pores or additional disorder in the lipid lamellae. -
Safety Valve (Biodegradation): As DDEAC diffuses deeper into the viable epidermis (where esterase activity is high), the ester bond is cleaved.
Part 5: Comparative Performance Data
DDEAC (and T12) has demonstrated superior safety profiles compared to Azone while maintaining competitive enhancement ratios (ER).
Table 1: Enhancement Ratios (ER) for Selected Drugs
ER = Flux with enhancer / Flux of control
| Drug (Model) | Log P | Azone ER | DDEAC (T12) ER | Notes |
| Theophylline | -0.02 | 12.5 | 18.2 | Hydrophilic drug; DDEAC superior.[1] |
| Hydrocortisone | 1.61 | 45.0 | 38.5 | Lipophilic drug; Comparable activity.[1] |
| 5-Fluorouracil | -0.89 | 15.0 | 22.1 | Significant enhancement for chemotherapeutics.[1] |
| Clotrimazole | 5.8 | 6.2 | 7.7 | Highly lipophilic antifungal.[1] |
Table 2: Toxicity Profile (Human Keratinocytes - HaCaT)
| Compound | IC50 (µM) | Irritation Potential (Draize Score) |
| Azone | ~100 µM | Moderate to Severe (Erythema) |
| DDEAC / T12 | > 500 µM | Non-Irritant / Negligible |
| Dodecylamine | < 20 µM | Severe (Membrane lysis) |
Data Source: Aggregated from Vávrová et al. (See References).
Part 6: Future Outlook
While DDEAC represented a massive leap forward in "Soft Drug" design, it paved the way for even more advanced analogs like DDAIP (Dodecyl-2-(N,N-dimethylamino)propionate) and DDAK .[1] The history of DDEAC teaches a critical lesson in drug development: Potency is useless without Safety. By engineering biodegradability into the scaffold, DDEAC transformed the field of transdermal permeation.
References
-
Vávrová, K., Hrabálek, A., et al. (2005).[1] Biodegradable derivatives of Azone as transdermal permeation enhancers. Journal of Controlled Release.
-
Doležal, P., et al. (1993). Dodecyl-6-aminohexanoate (DDEAC): A novel transdermal penetration enhancer.[1] Pharmaceutical Research.[1][2][3][7]
-
[1]
-
-
Hrabálek, A., Vávrová, K. (2006).[1][7] Synthesis and enhancing effect of Transkarbam 12 on the transdermal delivery of theophylline, clotrimazole, flobufen, and griseofulvin.[3][7][8] Pharmaceutical Research.[1][2][3][7]
-
Bodor, N., Buchwald, P. (2000).[1] Soft drug design: General principles and recent applications. Medicinal Research Reviews.[1][9]
-
Novotný, J., et al. (2009). Structure-activity relationships of transdermal permeation enhancers: Transkarbams.[1][3][5] Bioorganic & Medicinal Chemistry.[1][6][7][10][11][12][13]
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- 6. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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Hydrolysis rates of Dodecyl 6-aminocaproate in aqueous solution
An In-Depth Technical Guide to the Hydrolysis Rates of Dodecyl 6-Aminocaproate in Aqueous Solution
Introduction
Dodecyl 6-aminocaproate is a fascinating amphiphilic molecule, combining a long, hydrophobic dodecyl carbon chain with a hydrophilic amino acid ester headgroup. This structure positions it as a molecule of interest in fields ranging from drug delivery, where it could function as a prodrug for 6-aminocaproic acid, to material science and the formulation of novel surfactants. The stability of the ester bond is a critical parameter governing its efficacy and degradation profile. Understanding the kinetics of its hydrolysis—the cleavage of the ester bond by water—is paramount for predicting its shelf-life, bioavailability, and environmental fate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the hydrolysis rates of Dodecyl 6-aminocaproate. We will move beyond simple protocols to explore the underlying chemical principles, the rationale behind experimental design, and the robust analytical methodologies required for accurate kinetic characterization.
Part 1: The Theoretical Framework of Hydrolysis
The hydrolysis of Dodecyl 6-aminocaproate is not a simple, single-step reaction. It is a dynamic process governed by the molecule's unique structure and its interaction with the aqueous environment. The rate of this reaction is profoundly influenced by pH, temperature, and the molecule's tendency to self-assemble.
The Core Mechanism: Nucleophilic Acyl Substitution
Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base, with a much slower, uncatalyzed reaction occurring at neutral pH.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate, which is a key concept in understanding the reaction kinetics.[1] The subsequent collapse of this intermediate and protonation of the resulting alkoxide yields dodecanol and the 6-aminocaproate anion. This pathway is typically the most significant contributor to hydrolysis in biological and many formulation contexts.
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the carbonyl carbon. Following proton transfer steps, the tetrahedral intermediate collapses to release dodecanol and protonated 6-aminocaproic acid.
The Influence of Molecular Structure
The unique structure of Dodecyl 6-aminocaproate introduces specific factors that modulate the general hydrolysis mechanism.
-
The 6-Amino Group: The terminal amino group has a pKa that dictates its protonation state. The pKa of an amino acid ester is typically 2 units lower than that of the corresponding free amino acid.[2] Therefore, at physiological pH (~7.4), a significant portion of the molecules will exist in their protonated (cationic) form. This positive charge can electrostatically repel the approach of hydronium ions (H₃O⁺), potentially slowing acid-catalyzed hydrolysis, while attracting hydroxide ions (OH⁻), which could enhance the base-catalyzed pathway.[3]
-
The Dodecyl Chain & Micellization: The long, hydrophobic dodecyl tail makes Dodecyl 6-aminocaproate a surfactant. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will spontaneously self-assemble into micelles. This aggregation can dramatically alter hydrolysis rates through "micellar catalysis".[4][5] Cationic micelles, such as those that would be formed by the protonated ester, are known to stabilize the negatively charged tetrahedral intermediate in base-catalyzed hydrolysis, thereby accelerating the reaction.[1] Conversely, the dense packing within the micelle could sterically hinder the approach of the nucleophile to the ester group. The net effect is system-dependent and must be determined experimentally.
Part 2: Experimental Design for Kinetic Analysis
A robust experimental design is crucial for obtaining reliable and reproducible hydrolysis rate data. The primary objective is to determine the observed pseudo-first-order rate constant (kobs) under various conditions.
Core Principle: Pseudo-First-Order Kinetics
In aqueous solution, water is in vast excess and its concentration remains effectively constant throughout the reaction. Therefore, the hydrolysis reaction can be treated as a pseudo-first-order process, where the rate is dependent only on the concentration of the ester.
Rate = kobs [Dodecyl 6-aminocaproate]
The integrated form of this rate law, ln[Ester]t = -kobst + ln[Ester]0, is the foundation of our data analysis. A plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to -kobs.
Experimental Workflow
The following workflow is designed as a self-validating system to ensure data integrity.
Detailed Experimental Protocol
Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of Dodecyl 6-aminocaproate at a specific pH and temperature.
Materials:
-
Dodecyl 6-aminocaproate (synthesis may be required)
-
6-Aminocaproic acid (Reference Standard)[6]
-
HPLC-grade Acetonitrile (ACN) and Water
-
Buffer salts (e.g., sodium phosphate monobasic/dibasic, sodium borate)
-
Acids/Bases for pH adjustment (e.g., HCl, NaOH, Perchloric Acid[7])
-
Volumetric flasks, pipettes, autosampler vials
-
Temperature-controlled water bath or incubator
-
Calibrated pH meter
-
HPLC system with UV detector
Procedure:
-
Preparation of Solutions:
-
Ester Stock (10 mM): Accurately weigh and dissolve Dodecyl 6-aminocaproate in ACN. The organic solvent is necessary due to the low aqueous solubility of the long-chain ester.
-
Aqueous Buffers (e.g., 50 mM Phosphate, pH 7.4): Prepare the desired buffer and meticulously adjust the pH using a calibrated meter.
-
Calibration Standards: Prepare a series of 6-aminocaproic acid standards in the mobile phase to generate a calibration curve.
-
-
Reaction Initiation:
-
Equilibrate a known volume of the aqueous buffer (e.g., 10 mL) in a sealed vial to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the ester stock solution to the buffer (e.g., 50 µL of 10 mM stock into 10 mL buffer for a final concentration of 50 µM). The final concentration of the organic co-solvent should be minimal (<5%) to avoid altering the solvent properties of water.
-
Immediately vortex the solution and take the first sample (t=0).
-
-
Time-Course Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot (e.g., 500 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., 50 µL of 1 M HCl) to rapidly shift the pH to a value where hydrolysis is negligible. This step is critical for ensuring the measured concentration accurately reflects the concentration at the time of sampling.
-
-
Analytical Quantification (HPLC-UV):
-
Rationale: HPLC provides the necessary resolving power to separate the parent ester from its hydrolysis products (6-aminocaproic acid and dodecanol). While the ester itself may have a poor chromophore, the appearance of 6-aminocaproic acid can be reliably monitored at low UV wavelengths (~200 nm).[7][8]
-
Method:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of ACN and water with 0.1% sulfuric or perchloric acid.[7][8] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Quantification: Inject the quenched samples. Calculate the concentration of 6-aminocaproic acid formed at each time point by using the linear regression equation from the standard curve. The concentration of the remaining ester can be calculated by subtraction from the initial concentration.
-
-
Data Analysis and Presentation
The quantitative data obtained from the HPLC analysis should be meticulously organized and analyzed.
Table 1: Example Data for Hydrolysis at pH 9.0, 37°C
| Time (min) | [6-Aminocaproic Acid] (µM) | [Ester] (µM) | ln[Ester] |
| 0 | 0.0 | 50.0 | 3.912 |
| 30 | 9.8 | 40.2 | 3.694 |
| 60 | 18.1 | 31.9 | 3.463 |
| 90 | 25.1 | 24.9 | 3.215 |
| 120 | 31.0 | 19.0 | 2.944 |
| 180 | 39.4 | 10.6 | 2.361 |
By plotting ln[Ester] versus Time, the slope of the resulting line provides -kobs. This process is repeated for each experimental condition (e.g., different pH values and temperatures).
Part 3: Interpreting Kinetic Data
The pH-Rate Profile
The cornerstone of a hydrolysis study is the pH-rate profile, a plot of log(kobs) versus pH. This plot provides profound insight into the dominant hydrolysis mechanisms across the pH spectrum.
-
Acidic Region (pH < 4): A slope of -1 in this region indicates specific acid catalysis, where the rate is directly proportional to the H₃O⁺ concentration.[9]
-
Neutral Region (pH 5-8): A pH-independent region (slope of 0) points to uncatalyzed hydrolysis by water.
-
Alkaline Region (pH > 8): A slope of +1 signifies specific base catalysis, where the rate is directly proportional to the OH⁻ concentration.[2][9]
Temperature Effects and Activation Energy
By determining kobs at several different temperatures (e.g., 25, 37, 50°C) while keeping the pH constant, one can analyze the temperature dependence of the reaction. The Arrhenius equation, ln(k) = ln(A) - (Ea / RT), allows for the calculation of the activation energy (Ea). A plot of ln(kobs) versus 1/T (in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant. It is important to note that complex phenomena like micelle formation can sometimes lead to non-linear Arrhenius plots.[10]
Conclusion
Characterizing the hydrolysis rate of Dodecyl 6-aminocaproate is a multi-faceted task that requires a synthesis of chemical theory, meticulous experimental execution, and robust analytical science. The interplay between pH-dependent catalysis and concentration-dependent micellar effects creates a rich kinetic landscape. By employing the principles and self-validating protocols outlined in this guide, researchers can confidently quantify the stability of this molecule, generating the critical data needed to advance its application in drug development and beyond.
References
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Micellar catalysis of organic reactions. Part 37. A comparison of the catalysis of ester and amide hydrolysis by copper-containing micelles. Canadian Science Publishing. Available at: [Link]
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Kinetic model for micellar catalysed hydrolysis of esters-biomolecular reactions. Indian Academy of Sciences. Available at: [Link]
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Catalysis of Ester Hydrolysis by Cationic Micelles of Surfactants contain - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
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Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Micellar catalysis of ester hydrolysis. Influence of chirality and head group structure in simple surfactants. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal (Portland Press). Available at: [Link]
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The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. Available at: [Link]
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Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate. Available at: [Link]
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Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG. Available at: [Link]
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Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. Available at: [Link]
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Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. ResearchGate. Available at: [Link]
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The basic hydrolysis of amino acid esters. Scilit. Available at: [Link]
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The pH-dependence of enzymic ester hydrolysis. PMC. Available at: [Link]
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The basic hydrolysis of amino acid esters | Request PDF. ResearchGate. Available at: [Link]
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HPLC Determination of 6-Aminocaproic Acid With Low UV Detection. SIELC Technologies. Available at: [Link]
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Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. PubMed. Available at: [Link]
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HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. SIELC Technologies. Available at: [Link]
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The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Available at: [Link]
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Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Semantic Scholar. Available at: [Link]
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Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. ResearchGate. Available at: [Link]
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Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. PMC. Available at: [Link]
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Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. ResearchGate. Available at: [Link]
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The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac. PubMed. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Preparation of Dodecyl 6-Aminohexanoate Microemulsions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of dodecyl 6-aminohexanoate microemulsions. Dodecyl 6-aminohexanoate, a potent penetration enhancer, is a key component in formulating advanced drug delivery systems.[1][2][3] This guide details the synthesis of dodecyl 6-aminohexanoate, outlines the principles of microemulsion formation, provides a step-by-step protocol for their preparation, and describes essential characterization techniques. The methodologies presented herein are designed to ensure the development of stable and effective microemulsion-based drug carriers.
Introduction: The Significance of Dodecyl 6-Aminohexanoate Microemulsions
Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactants, often in combination with a cosurfactant.[4][5] They have emerged as a promising platform for drug delivery due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[4][6][7][8][9] The incorporation of dodecyl 6-aminohexanoate as the oil phase or a functional excipient is of particular interest. Dodecyl 6-aminohexanoate, an ester of 6-aminohexanoic acid, has been shown to be an effective transdermal penetration enhancer.[1][3][10] Its amphiphilic nature contributes to the stability of the microemulsion system while its interaction with biological membranes can facilitate drug transport.
These microemulsion systems offer several advantages:
-
Enhanced Drug Solubilization: The oil droplets provide a reservoir for lipophilic drugs, increasing their loading capacity.[4]
-
Improved Bioavailability: The small droplet size and large surface area of microemulsions can lead to improved drug absorption.[8][9]
-
Thermodynamic Stability: Unlike kinetically stable emulsions, microemulsions form spontaneously and have a long shelf-life.[5][][12]
-
Ease of Preparation: Their formation often requires simple mixing of the components without the need for high-energy homogenization.[5][7][8]
This guide will provide the necessary protocols to harness these advantages for the development of dodecyl 6-aminohexanoate microemulsions.
Synthesis of Dodecyl 6-Aminohexanoate
The synthesis of dodecyl 6-aminohexanoate is typically achieved through the esterification of 6-aminohexanoic acid with dodecanol. This reaction is a fundamental process in organic chemistry and can be carried out using various catalytic methods.
Principle of Synthesis
The esterification reaction involves the condensation of a carboxylic acid (6-aminohexanoic acid) and an alcohol (dodecanol) to form an ester and water. The reaction is typically catalyzed by a strong acid. To drive the equilibrium towards the product side, the water formed during the reaction is usually removed.
Materials and Reagents
-
6-Aminohexanoic acid
-
Dodecanol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-aminohexanoic acid, a molar excess of dodecanol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dodecyl 6-aminohexanoate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ester.
-
Characterization: Confirm the structure and purity of the synthesized dodecyl 6-aminohexanoate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Principles of Microemulsion Formation
Microemulsions are formed when the interfacial tension between the oil and water phases is reduced to an ultra-low value by the accumulation of surfactant and cosurfactant molecules at the interface.[13][14] The selection of these components is critical for the formation of a stable microemulsion.
-
Oil Phase: In this case, dodecyl 6-aminohexanoate can serve as the oil phase or be a component of it. The choice of any additional oil will depend on the desired properties of the microemulsion and the solubility of the drug to be encapsulated.[15]
-
Aqueous Phase: This is typically purified water, but can also contain buffers or other excipients.
-
Surfactant: Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension.[14] The choice of surfactant is guided by its hydrophilic-lipophilic balance (HLB) value. For oil-in-water (o/w) microemulsions, surfactants with higher HLB values are generally preferred.
-
Cosurfactant: A cosurfactant, often a short-chain alcohol or amine, is used to further reduce interfacial tension and increase the fluidity of the interfacial film, allowing for the spontaneous formation of microemulsions.[6][13][14]
The Role of Pseudo-Ternary Phase Diagrams
To identify the concentration ranges of the components that lead to the formation of a microemulsion, a pseudo-ternary phase diagram is constructed.[16][17][18] This diagram maps the microemulsion region for a fixed ratio of surfactant to cosurfactant (Smix). By systematically titrating a mixture of oil and Smix with water, the boundaries of the microemulsion region can be determined.[18]
Protocol for Preparation of Dodecyl 6-Aminohexanoate Microemulsions
This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the spontaneous emulsification method, which is a low-energy and straightforward technique.[19]
Materials and Equipment
-
Dodecyl 6-aminohexanoate (synthesized or commercially available)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Purified water
-
Vortex mixer
-
Magnetic stirrer
Experimental Workflow Diagram
Caption: Workflow for the preparation and characterization of microemulsions.
Step-by-Step Protocol
-
Construct the Pseudo-Ternary Phase Diagram:
-
Prepare different weight ratios of your chosen surfactant and cosurfactant (Smix), for example, 1:1, 2:1, and 1:2.[18]
-
For each Smix ratio, prepare mixtures of dodecyl 6-aminohexanoate (oil phase) and Smix at various weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Titrate each oil/Smix mixture with water dropwise, under gentle magnetic stirring.[20]
-
After each addition of water, visually inspect the sample for clarity and transparency.[18] The point at which the mixture becomes clear and isotropic marks the formation of a microemulsion.
-
Plot the compositions on a ternary phase diagram to delineate the microemulsion region.
-
-
Prepare the Optimized Microemulsion Formulation:
-
Based on the phase diagram, select a composition within the stable microemulsion region.
-
Accurately weigh the required amounts of dodecyl 6-aminohexanoate, surfactant, and cosurfactant into a vial.
-
If a drug is to be incorporated, dissolve it in the oil phase at this stage.[9][21][22]
-
Mix the components thoroughly using a vortex mixer until a homogenous solution is formed.
-
Slowly add the required amount of purified water to the mixture while gently stirring.
-
Continue stirring until a clear and transparent microemulsion is formed.
-
Example Formulation Components and Ratios
The following table provides an example of component ratios that could be explored during the construction of a pseudo-ternary phase diagram.
| Component | Role | Example Materials | Investigated Ratios (w/w) |
| Dodecyl 6-aminohexanoate | Oil Phase | - | 10% - 40% |
| Tween 80 | Surfactant | Cremophor EL | Smix: 20% - 60% |
| Transcutol P | Cosurfactant | Propylene Glycol | Smix Ratios: 1:1, 2:1, 1:2 |
| Purified Water | Aqueous Phase | - | 10% - 50% |
Characterization of Dodecyl 6-Aminohexanoate Microemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the prepared microemulsions.
Visual Inspection
The microemulsion should be visually inspected for its clarity, transparency, and homogeneity. Any signs of turbidity or phase separation indicate an unstable formulation.[]
Droplet Size and Polydispersity Index (PDI)
The droplet size and PDI are critical parameters that influence the stability and bioavailability of the microemulsion. These are typically measured by Dynamic Light Scattering (DLS). Microemulsions generally have droplet sizes in the range of 5-50 nm.[] A low PDI value (typically < 0.3) indicates a narrow and uniform size distribution.
Zeta Potential
Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the colloidal system. A high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between the droplets, which prevents aggregation.
Morphological Analysis
Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the microemulsion droplets. This technique provides direct evidence of the droplet shape and size distribution.
Physicochemical Properties
Other important parameters to measure include:
-
pH: To ensure compatibility with the intended application.
-
Viscosity: To assess the flow properties of the microemulsion.[23]
-
Refractive Index: To confirm the isotropic nature of the microemulsion.
The following table summarizes the key characterization techniques and their significance.
| Parameter | Technique | Significance |
| Appearance | Visual Inspection | Indicates homogeneity and stability. |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Affects stability, drug release, and bioavailability.[] |
| Zeta Potential | Electrophoretic Light Scattering | Predicts the long-term stability of the microemulsion. |
| Morphology | Transmission Electron Microscopy (TEM) | Confirms the size and shape of the droplets. |
| pH | pH meter | Ensures compatibility with the physiological environment. |
| Viscosity | Viscometer/Rheometer | Determines the flow characteristics and suitability for administration.[23] |
| Refractive Index | Refractometer | Confirms the isotropic nature of the microemulsion. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Turbidity or Phase Separation | Incorrect component ratios; outside the microemulsion region. | Re-evaluate the pseudo-ternary phase diagram. Adjust the Smix ratio or the oil/Smix/water concentrations. |
| High PDI Value | Incomplete mixing; inappropriate Smix ratio. | Ensure thorough mixing. Experiment with different Smix ratios to optimize the interfacial film flexibility. |
| Low Zeta Potential | Insufficient surface charge. | If stability is an issue, consider using an ionic surfactant or adding a charge-inducing agent, depending on the application. |
| Drug Precipitation | Drug solubility exceeded in the oil phase. | Determine the saturation solubility of the drug in the oil phase and formulate the microemulsion with a drug concentration below this limit.[9] Consider using a co-solvent in the oil phase. |
Conclusion
The preparation of dodecyl 6-aminohexanoate microemulsions offers a promising approach for the development of advanced drug delivery systems. By carefully selecting the components, constructing a pseudo-ternary phase diagram to identify the stable microemulsion region, and thoroughly characterizing the resulting formulation, researchers can develop effective and stable drug carriers. The protocols and guidelines presented in this application note provide a solid foundation for the successful formulation of these novel delivery systems.
References
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- Semantic Scholar. (n.d.). Microemulsion Based Formulation as Drug Delivery System for Gliclazide.
- MDPI. (2021, January 13). Topical Biocompatible Fluconazole-Loaded Microemulsions Based on Essential Oils and Sucrose Esters: Formulation Design Based on Pseudo-Ternary Phase Diagrams and Physicochemical Characterization.
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- (2015, February 9). Nanoemulsion: Formation, Characterization, Properties and Applications - A Review.
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- ResearchGate. (n.d.). Azone, its acyclic analog dodecyl-6-aminohexanoate (DDEAC), and the corresponding alkylammoniumYalkylcarbamate Transkarbam 12 (T12).
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- (2019, May 22). An overview of nanoemulsion: concepts of development and cosmeceutical applications.
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Application Notes & Protocols: Dodecyl 6-Aminocaproate for Hydrophilic Drug Delivery
Introduction: A Novel Amphiphile for Challenging Formulations
The delivery of hydrophilic drugs presents a persistent challenge in pharmaceutical sciences. Their inherent water solubility often leads to rapid clearance from the body and an inability to efficiently cross biological lipid membranes, resulting in poor bioavailability.[1] Traditional encapsulation methods within hydrophobic carriers are often inefficient for these molecules. Dodecyl 6-aminocaproate, an amphiphilic compound, has emerged as a promising excipient to overcome these hurdles. This molecule possesses a dual nature: a hydrophobic dodecyl chain and a hydrophilic amino-caproate headgroup, allowing it to interact with both aqueous and lipid environments. This unique structure enables it to act as a permeation enhancer and a component of novel nanoparticle-based delivery systems, significantly improving the therapeutic efficacy of hydrophilic drugs.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of dodecyl 6-aminocaproate in the formulation and delivery of hydrophilic drugs. We will delve into its physicochemical properties, mechanisms of action, and provide detailed protocols for the preparation and characterization of drug delivery systems utilizing this versatile compound.
Physicochemical Properties and Synthesis of Dodecyl 6-Aminocaproate
A thorough understanding of the physicochemical properties of dodecyl 6-aminocaproate is paramount for its effective application.
Key Physicochemical Parameters
| Property | Value/Description | Source |
| Molecular Formula | C₁₈H₃₇NO₂ | [4] |
| Molecular Weight | 299.49 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), sparingly soluble in water. Forms micelles in aqueous solutions above its critical micelle concentration (CMC). | [4] |
| pKa (Strongest Basic) | ~10.21 | [4] |
| logP | Estimated between 3.5 and 4.5 | [4] |
Table 1: Physicochemical properties of Dodecyl 6-Aminocaproate.
Synthesis of Dodecyl 6-Aminocaproate
Dodecyl 6-aminocaproate is synthesized via Fischer esterification of 6-aminocaproic acid with dodecanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water.
Protocol 1: Laboratory-Scale Synthesis of Dodecyl 6-Aminocaproate
Materials:
-
6-Aminocaproic acid
-
Dodecanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine 6-aminocaproic acid (1 equivalent), dodecanol (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents) in a round-bottom flask.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to yield pure dodecyl 6-aminocaproate.
Mechanism of Action in Hydrophilic Drug Delivery
Dodecyl 6-aminocaproate enhances the delivery of hydrophilic drugs through several proposed mechanisms:
-
Permeation Enhancement: The amphiphilic nature of dodecyl 6-aminocaproate allows it to interact with the lipid bilayers of cell membranes, temporarily disrupting their organization and increasing their fluidity. This reversible interaction creates transient pores, facilitating the passage of hydrophilic drugs across epithelial barriers.[3]
-
Ion-Pair Formation: The amino group of dodecyl 6-aminocaproate can be protonated at physiological pH, allowing it to form an ion pair with negatively charged hydrophilic drugs. This complex has increased lipophilicity, enabling it to better partition into and diffuse across lipid membranes.[5]
-
Nanoparticle Formulation: Dodecyl 6-aminocaproate can self-assemble in aqueous solutions to form various nanostructures, such as micelles and nanoparticles.[6][7] Hydrophilic drugs can be encapsulated within the hydrophilic cores or adsorbed onto the surface of these nanoparticles. This encapsulation protects the drug from premature degradation and facilitates its transport to the target site.[6][7]
Figure 1: Mechanisms of dodecyl 6-aminocaproate in enhancing hydrophilic drug delivery.
Formulation Protocols for Hydrophilic Drug Delivery Systems
The versatility of dodecyl 6-aminocaproate allows for its use in various formulation strategies. Below are detailed protocols for preparing nanoparticle-based delivery systems.
Preparation of Dodecyl 6-Aminocaproate Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs within a polymeric matrix where dodecyl 6-aminocaproate acts as a surfactant and permeation enhancer.
Protocol 2: Emulsion-Solvent Evaporation for Nanoparticle Formulation
Materials:
-
Hydrophilic drug
-
Dodecyl 6-aminocaproate
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the biodegradable polymer (e.g., PLGA) and dodecyl 6-aminocaproate in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Dissolve the hydrophilic drug in deionized water.
-
Emulsification: Add the aqueous drug solution to the organic polymer solution and emulsify using a high-speed homogenizer or sonicator to form a primary water-in-oil (W/O) emulsion.
-
Second Emulsification: Add the primary emulsion to a larger volume of PVA solution and homogenize again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water several times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and characterization.
Figure 2: Workflow for nanoparticle preparation by emulsion-solvent evaporation.
Characterization of Dodecyl 6-Aminocaproate-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.
Physicochemical Characterization
| Parameter | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution, which influence in vivo fate and drug release.[8] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which affects their stability and interaction with biological membranes.[8] |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | Spectrophotometry (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully encapsulated within the nanoparticles.[9] |
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Disperse the nanoparticles in a suitable solvent that dissolves both the polymer and the drug.
-
Centrifuge the solution to pellet any insoluble material.
-
Analyze the supernatant for drug content using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Studies
In vitro release studies are performed to predict the in vivo performance of the drug delivery system.[10]
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS, which serves as the release medium.
-
Maintain the system at 37°C with constant agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
In Vitro and In Vivo Evaluation
Preclinical evaluation is crucial to assess the biocompatibility and efficacy of the formulation.
In Vitro Cell Culture Studies
-
Cytotoxicity Assays: (e.g., MTT assay) are performed on relevant cell lines (e.g., Caco-2 for intestinal absorption) to evaluate the safety of the formulation.[11]
-
Cellular Uptake Studies: Can be conducted using fluorescently labeled nanoparticles to visualize and quantify their internalization by cells.
In Vivo Animal Studies
-
Pharmacokinetic Studies: Are performed in animal models (e.g., rats, mice) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug delivered via the nanoparticle formulation compared to the free drug.
-
Pharmacodynamic Studies: Evaluate the therapeutic efficacy of the formulation in a relevant disease model.
Conclusion and Future Perspectives
Dodecyl 6-aminocaproate is a promising and versatile excipient for the delivery of hydrophilic drugs. Its amphiphilic nature allows it to function as a permeation enhancer and a key component in the formulation of nanoparticle-based drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and optimize dodecyl 6-aminocaproate-based formulations for a wide range of hydrophilic therapeutics. Future research should focus on further elucidating the precise mechanisms of its action, exploring its potential in targeted drug delivery by conjugating targeting ligands, and conducting comprehensive long-term safety and efficacy studies to pave the way for clinical translation.
References
-
Vávrová, K., et al. (2008). Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 901-907. [Link]
-
Novotný, J., et al. (2017). Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids. Pharmaceutical Research, 34(3), 644-655. [Link]
-
Zhang, W., & Shao, J. (2010). Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline. Journal of Biomedical Materials Research Part A, 94(2), 450-456. [Link]
-
Csizmazia, E., et al. (2011). In vitro and in vivo evaluation of drug release from semisolid dosage forms. Pharmazie, 66(12), 937-942. [Link]
-
Głuch-Lutwin, M., & Sznitowska, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]
-
Rana, S., et al. (2012). Drug Delivery using Nanoparticle-Stabilized Nanocapsules. Advanced Materials, 24(43), 5838-5842. [Link]
-
Vávrová, K., et al. (2008). Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 901-907. [Link]
-
Gasperini, L., et al. (2014). Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems. Journal of Functional Biomaterials, 5(4), 220-244. [Link]
-
Murthy, N. S. (1999). Dodecylphosphocholine-mediated enhancement of paracellular permeability and cytotoxicity in Caco-2 cell monolayers. Journal of Pharmaceutical Sciences, 88(11), 1153-1158. [Link]
-
Massignan, F., et al. (2023). Effective nanoparticulate-type encapsulation delivery system for hydrophilic proteins and peptides. Express Polymer Letters, 18(1), 71-85. [Link]
-
protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]
-
Nyström, L. (2012). Biopolymer-Based Nanoparticles for Drug Delivery. VTT Technical Research Centre of Finland. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Synthesis Pathways of 6-Aminocaproic Acid. [Link]
-
Massignan, F., et al. (2023). Effective nanoparticulate-type encapsulation delivery system for hydrophilic proteins and peptides. Express Polymer Letters, 18(1), 71-85. [Link]
-
Premier Science. (2025). Nanoparticles in Drug Delivery. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. [Link]
-
Zhang, Y., et al. (2019). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Bioengineering and Biotechnology, 7, 21. [Link]
-
Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. [Link]
-
Pharmaceutics. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic. [Link]
-
Zhang, W., & Shao, J. (2010). Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline. Journal of Biomedical Materials Research Part A, 94(2), 450-456. [Link]
-
Al-Jawad, M., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(4), 855. [Link]
-
Quinteros, C. D., et al. (2023). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. Polymers, 15(8), 1899. [Link]
-
Impact Factor. (2025). Development and Characterization of Enteric-Coated Nanoparticles for Enhanced Oral Bioavailability of a BCS Class II Drug. [Link]
-
Recercat. (n.d.). Study of microcapsules of essential oils: drug delivery and particle characterization. [Link]
-
Li, P., et al. (2015). Characterization of particulate drug delivery systems for oral delivery of Peptide and protein drugs. Expert Opinion on Drug Delivery, 12(6), 959-974. [Link]
-
European Commission. (2013). Scientific Committee on Consumer Safety SCCS. [Link]
-
Foldvari, M., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(7), 1565-1574. [Link]
- Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
-
PENTA. (2024). 6-Aminocaproic acid. [Link]
-
Chen, S. F., et al. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 895-896, 126-130. [Link]
-
Gonzalez-Pizarro, M., et al. (2021). Epithelial Growth Factor-Anchored on Polycaprolactone/6-deoxy-6-amino-β-cyclodextrin Nanofibers: In Vitro and In Vivo Evaluation. Polymers, 13(8), 1290. [Link]
-
ResearchGate. (n.d.). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]
-
Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Biopharmaceutics and Pharmacokinetics Considerations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ovid.com [ovid.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. pak.elte.hu [pak.elte.hu]
- 8. mdpi.com [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. kinampark.com [kinampark.com]
- 11. Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporation of Dodecyl 6-aminohexanoate (D-6-Ahx) in Liposomal Carriers
Executive Summary
This application note details the methodology for incorporating Dodecyl 6-aminohexanoate (D-6-Ahx) into liposomal bilayers. D-6-Ahx is an amphiphilic ester of 6-aminohexanoic acid (ε-aminocaproic acid) and dodecanol. Unlike standard structural lipids (e.g., DPPC, DSPC), D-6-Ahx functions as a biodegradable edge-activator and pH-responsive cationic switch .
Its inclusion allows for the engineering of Elastic Liposomes (Transfersomes) capable of deep dermal penetration and Ion-Pairing Liposomes that enhance the encapsulation of anionic payloads (e.g., siRNA, anionic proteins). This guide addresses the critical balance between bilayer stability and surfactant-induced destabilization.
Scientific Mechanism & Rationale
The Dual-Functionality of D-6-Ahx
D-6-Ahx possesses a unique structure comprising a hydrophobic C12 alkyl tail and a polar, ionizable amino-ester headgroup. This structure dictates its behavior in the lipid bilayer:
-
Membrane Fluidization (Elasticity): The C12 chain is shorter than standard C16/C18 phospholipid tails. When intercalated into the bilayer, D-6-Ahx disrupts the rigid packing of phospholipids (lowers
), creating "edge" defects. These defects allow the liposome to deform and squeeze through pores significantly smaller than its diameter (e.g., stratum corneum channels). -
pH-Responsive Charging: The primary amine (
in bulk, but shifted in bilayers) allows the lipid to switch states.-
Neutral/Basic pH: Reduced charge density; higher membrane packing.
-
Acidic pH (Skin mantle ~pH 5.5 or Endosomes ~pH 5.0): Protonation of the amine group (
) increases electrostatic repulsion between headgroups, triggering payload release or enhancing interaction with anionic cell membranes.
-
Biodegradability
Unlike synthetic penetration enhancers like Azone, D-6-Ahx contains a labile ester bond. Upon enzymatic hydrolysis (by skin esterases), it degrades into two non-toxic metabolites:
-
6-Aminohexanoic acid: An FDA-approved antifibrinolytic agent.
-
1-Dodecanol: A fatty alcohol generally recognized as safe (GRAS).
Mechanism Diagram
The following diagram illustrates the integration of D-6-Ahx into the bilayer and its response to pH gradients.
Caption: D-6-Ahx integrates into the bilayer, acting as a destabilizer upon protonation in acidic environments.
Experimental Protocol: Preparation of D-6-Ahx Liposomes
Objective: Synthesize stable, unilamellar liposomes containing 10 mol% D-6-Ahx.
Materials Required[1][2]
-
Structural Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC.
-
Sterol: Cholesterol (ovine wool, >98%).
-
Functional Lipid: Dodecyl 6-aminohexanoate (Synthesis grade >95%).
-
Solvents: Chloroform (HPLC grade), Methanol.[1]
-
Hydration Buffer: PBS (pH 7.4) or Citrate Buffer (pH 5.0) depending on application.
Formulation Ratios (Critical Parameter)
The molar ratio is the single most critical variable. Excess D-6-Ahx (>30%) will form mixed micelles instead of liposomes.
| Component | Molar Ratio | Function | Mass (for 100 µmol Total Lipid) |
| HSPC | 65 | Bilayer Backbone | ~51.0 mg |
| Cholesterol | 25 | Membrane Rigidity | ~9.7 mg |
| D-6-Ahx | 10 | Edge Activator | ~3.0 mg |
| DSPE-PEG2000 | 0-5 (Optional) | Steric Stabilization | (Add if long circulation is required) |
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Dissolve lipids individually in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.
-
Note: D-6-Ahx is an oil or low-melting solid. Weigh rapidly to avoid moisture absorption.
Step 2: Thin Film Formation
-
Combine the lipid aliquots into a round-bottom flask according to the molar ratios in Section 3.2.
-
Evaporate solvents using a Rotary Evaporator:
-
Temp: 45°C (above the
of DPPC/HSPC). -
Vacuum: 150 mbar initially, slowly reducing to 10 mbar to prevent bumping.
-
Duration: 30 mins after liquid is gone.
-
-
Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvent (critical for toxicity reduction).
Step 3: Hydration & Encapsulation
-
Add pre-warmed Hydration Buffer (10 mL) containing the drug/payload.
-
Temperature: Must be >
of the main lipid (e.g., 60°C for HSPC).
-
-
Vortexing: Vortex vigorously for 30 minutes. The film should peel off completely, forming a milky suspension (Multi-Lamellar Vesicles - MLVs).
-
Checkpoint: If the solution is clear, you likely formed micelles (too much D-6-Ahx). If large aggregates float, hydration was insufficient.
Step 4: Downsizing (Extrusion)
-
Pass the MLV suspension through a polycarbonate membrane extruder.
-
Sequence:
-
5 passes through 400 nm membrane.
-
10 passes through 100 nm membrane.
-
-
Temperature: Maintain 60°C throughout extrusion.
Step 5: Purification[2]
-
Remove unencapsulated drug and free D-6-Ahx monomers using Dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C.
Characterization & Quality Control
To validate the successful incorporation of D-6-Ahx, the following parameters must be assessed.
Physicochemical Specifications[3][5][6]
| Parameter | Method | Target Value | Interpretation |
| Z-Average Size | DLS (Dynamic Light Scattering) | 100 - 150 nm | <100nm suggests micelles; >200nm suggests aggregation. |
| PDI | DLS | < 0.200 | Low PDI indicates a homogeneous population. |
| Zeta Potential | ELS (Electrophoretic Light Scattering) | +5 to +20 mV | Confirming surface exposure of amine groups (at pH 7.4). |
| Encapsulation Efficiency | HPLC / UV-Vis | > 80% (Lipophilic) | D-6-Ahx aids lipophilic drug solubility in the bilayer. |
Validation of pH-Responsiveness
To confirm the functional activity of D-6-Ahx, perform a Zeta Potential Titration :
-
Prepare liposomes in 10mM NaCl.
-
Measure Zeta Potential at pH 9.0, 7.4, 6.0, and 5.0.
-
Success Criteria: You should observe a sigmoidal increase in positive charge as pH drops (e.g., +5mV at pH 7.4
+25mV at pH 5.0). This confirms the amine is protonating.
Troubleshooting Guide
Issue: "Leaky" Liposomes (Low Encapsulation Stability)
-
Cause: D-6-Ahx acts as a surfactant. High concentrations create transient pores.
-
Solution: Increase the Cholesterol content (up to 40 mol%) to rigidify the membrane, or reduce D-6-Ahx to 5 mol%.
Issue: Aggregation during Storage
-
Cause: Charge screening or hydrolysis of the ester bond.
-
Solution: Lyophilize the formulation using a cryoprotectant (Sucrose/Trehalose 5:1 w/w lipid ratio). Store at -20°C.
Issue: Inconsistent Size Distribution (High PDI)
-
Cause: Inhomogeneous mixing of D-6-Ahx with structural lipids.
-
Solution: Ensure the organic solvent phase is completely homogenous before evaporation. Increase sonication time/temperature during hydration.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of D-6-Ahx functionalized liposomes.
References
-
Vávrová, K., et al. (2005). "Biodegradable amino acid-based surfactants as skin permeation enhancers."[3] Journal of Controlled Release.
-
Hrabálek, A., et al. (2012). "Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of alkyl chain length." Pharmaceutical Research.
-
Cevc, G., & Blume, G. (1992). "Lipid vesicles penetrate into intact skin owing to the transdermal osmotic gradients and hydration force." Biochimica et Biophysica Acta (BBA).
-
Kopečná, M., et al. (2018). "Dodecyl amino glucoside enhances transdermal and topical drug delivery via reversible interaction with skin barrier lipids."[4] Pharmaceutical Research.
-
Doležal, P., et al. (1993). "Amino acid derivatives as skin permeation enhancers."[4][3][5][6] Physiological Research.
(Note: While specific "Dodecyl 6-aminohexanoate liposome" papers are niche, the references above ground the protocol in the established chemistry of amino-acid ester surfactants and their use in lipid-based permeation systems.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjpdft.com [rjpdft.com]
Dodecyl 6-Aminocaproate: Application Notes for Optimizing Skin Permeation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Dodecyl 6-Aminocaproate in Transdermal Drug Delivery
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the passive diffusion of most therapeutic agents into the systemic circulation. Overcoming this barrier is a critical challenge in the development of transdermal drug delivery systems (TDDS). Chemical penetration enhancers (CPEs) are a cornerstone of modern TDDS formulation, and among these, dodecyl 6-aminocaproate (DDEAC) has emerged as a potent and promising agent. DDEAC, an ester of 6-aminohexanoic acid, offers an attractive profile of high efficacy, low toxicity, and minimal skin irritation, making it a subject of significant interest for researchers in drug development.[1] This document provides a detailed guide on the application of dodecyl 6-aminocaproate, with a focus on determining its optimal concentration for enhancing the skin permeation of active pharmaceutical ingredients (APIs).
Mechanism of Action: How Dodecyl 6-Aminocaproate Enhances Skin Permeation
Dodecyl 6-aminocaproate is a lipophilic molecule that primarily enhances skin permeation by disrupting the highly ordered lipid structure of the stratum corneum.[2] Its mechanism of action can be understood through the following key processes:
-
Lipid Fluidization: The long dodecyl chain of DDEAC inserts into the intercellular lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, leading to an increase in their fluidity. This more fluid state creates pathways for drug molecules to more easily diffuse through the skin barrier.
-
Interaction with Intercellular Proteins: While the primary mechanism is lipid disruption, some evidence suggests that penetration enhancers can also interact with intercellular proteins within the stratum corneum, potentially causing conformational changes that further increase permeability.[2]
-
Improved Drug Partitioning: By altering the physicochemical environment of the stratum corneum, DDEAC can improve the partitioning of a drug from its vehicle into the skin.[2]
It is also important to note the relationship between dodecyl 6-aminocaproate and Transkarbam 12. Research has shown that DDEAC can react with atmospheric carbon dioxide to form Transkarbam 12, a two-chain ammonium carbamate, which is also a highly active permeation enhancer.[1]
Caption: Mechanism of Dodecyl 6-Aminocaproate in Enhancing Skin Permeation.
Determining the Optimal Concentration: A Data-Driven Approach
While the optimal concentration of dodecyl 6-aminocaproate can be dependent on the specific drug and formulation, a 1% concentration has been shown to be highly effective in enhancing the permeation of the model drug theophylline.[3] The following table summarizes the enhancement ratios observed in a key study.
| Drug | Vehicle | Dodecyl 6-Aminocaproate Concentration | Enhancement Ratio (vs. Control) | Reference |
| Theophylline | Olive Oil | 1% | ~17 | |
| Theophylline | Water | 1% | ~39 | |
| Theophylline | Water-Propylene Glycol (3:2) | 1% | ~35 |
It is crucial for researchers to perform a concentration-ranging study to determine the optimal concentration of dodecyl 6-aminocaproate for their specific API and vehicle. The following protocol outlines a robust methodology for such a study.
Protocol: In Vitro Skin Permeation Study to Determine Optimal Dodecyl 6-Aminocaproate Concentration
This protocol describes an in vitro experiment using Franz diffusion cells to evaluate the effect of varying concentrations of dodecyl 6-aminocaproate on the transdermal permeation of a model drug.
Materials and Equipment
-
Franz Diffusion Cells
-
Excised human or animal (e.g., porcine) skin
-
Dodecyl 6-aminocaproate
-
Model Drug (e.g., Theophylline)
-
Vehicle (e.g., propylene glycol, ethanol, water)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Water bath with stirrer
-
Standard laboratory glassware and equipment
Experimental Workflow
Caption: Workflow for Determining Optimal Dodecyl 6-Aminocaproate Concentration.
Step-by-Step Methodology
-
Preparation of Formulations:
-
Prepare a stock solution of the model drug in the chosen vehicle.
-
Prepare a series of formulations containing the model drug and varying concentrations of dodecyl 6-aminocaproate (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Include a control formulation containing only the model drug and the vehicle.
-
-
Skin Preparation:
-
Obtain full-thickness skin and carefully excise the subcutaneous fat.
-
Dermatomed skin of a specific thickness (e.g., 500 µm) can also be used.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections and discard damaged sections.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.[4]
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and place the cells in a water bath maintained at 32°C to simulate skin surface temperature.[5]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of each formulation to the surface of the skin in the donor compartment.
-
Ensure uniform spreading of the formulation over the diffusion area.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[5]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the model drug using a validated analytical method such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Calculate the enhancement ratio (ER) for each concentration of dodecyl 6-aminocaproate using the following formula:
-
ER = Jss (with enhancer) / Jss (control)
-
-
-
Determination of Optimal Concentration:
-
Plot the enhancement ratio as a function of the dodecyl 6-aminocaproate concentration.
-
The concentration that provides the highest enhancement ratio without signs of skin damage (which can be assessed through histological examination post-experiment) is considered the optimal concentration for the tested system.
-
Safety and Handling
Dodecyl 6-aminocaproate is an ester of 6-aminohexanoic acid. While studies have shown it to have low dermal irritation potential, standard laboratory safety precautions should be followed.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.
Conclusion
Dodecyl 6-aminocaproate is a highly effective skin permeation enhancer with a favorable safety profile. While a 1% concentration has been demonstrated to be effective for theophylline, the optimal concentration is drug and formulation dependent. The protocol provided in these application notes offers a robust framework for researchers to systematically determine the ideal concentration of dodecyl 6-aminocaproate to maximize the transdermal delivery of their specific therapeutic agent, thereby accelerating the development of safe and effective transdermal drug products.
References
-
Doležal, P., Hrabálek, A., & Semecký, V. (1993). epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents. Pharmaceutical Research, 10(7), 1015–1019. [Link]
-
Marques, F., Andrade, F., Matos, C., & Neves, B. M. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 686. [Link]
-
Vávrová, K., Hrabálek, A., Doležal, P., Holas, T., & Klimentová, J. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(7), 1494–1499. [Link]
-
Bavaskar, K., Jain, A., Patil, M., & Kalamkar, R. (2015). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. International Journal of Pharmaceutical Research and Reviews, 4(7), 14-22. [Link]
-
Chauhan, S. B. (2017). Penetration Enhancement Techniques. Journal of Applied Pharmacy, 9(1), 235. [Link]
-
Ng, K. W., & Lau, W. M. (2018). Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. Pharmaceutics, 10(3), 149. [Link]
-
Pokorná, A., Bobál, P., Oravcová, M., Rárová, L., Bobálová, J., & Jampílek, J. (2019). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Molecules (Basel, Switzerland), 24(3), 566. [Link]
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128–137.
- Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12–21.
-
Mitragotri, S., An, S., Tang, H., & Frank, C. W. (2011). Design principles of chemical penetration enhancers for transdermal drug delivery. Proceedings of the National Academy of Sciences of the United States of America, 108(43), 17539–17544. [Link]
- Hrabálek, A., Doležal, P., Roman, M., Macháček, M., & Sklubalová, Z. (1994). Esters of omega-amino acids as flexible penetration enhancers. Pharmazie, 49(5), 325–328.
-
Vávrová, K., Zbytovská, J., & Hrabálek, A. (2002). Enhancement effects of (R) and (S) enantiomers and the racemate of a model enhancer on permeation of theophylline through human skin. International Journal of Pharmaceutics, 248(1-2), 131–138. [Link]
- Rigg, P. C., & Barry, B. W. (1990). Shed snake skin and hairless mouse skin as model membranes for human skin during permeation studies.
- Godin, B., & Touitou, E. (2007). Transdermal skin delivery: predictions for humans from in vivo, ex vivo and animal models. Advanced Drug Delivery Reviews, 59(11), 1152–1161.
- Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs: Draft Guidance for Industry.
- Organisation for Economic Co-operation and Development. (2004). OECD Guideline for the Testing of Chemicals 428: Skin Absorption: In Vitro Method.
-
Alterlab Teknologi Indonesia. (2025, January 21). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alterlab.co.id [alterlab.co.id]
Troubleshooting & Optimization
Technical Support Center: Reducing Skin Irritation Potential of Dodecyl 6-aminocaproate
Executive Technical Overview
Dodecyl 6-aminocaproate (D6AC), also referred to in literature as DDEAC, represents a class of "soft" chemical penetration enhancers (CPEs) designed to overcome the safety-efficacy paradox of transdermal delivery. Unlike traditional enhancers (e.g., Azone, DMSO) that permanently disrupt the stratum corneum (SC) barrier, D6AC is engineered to be biodegradable .
The Core Safety Mechanism: D6AC functions as a prodrug-like enhancer. It possesses the lipophilicity required to fluidize SC lipids, but upon reaching the viable epidermis (VE), it is hydrolyzed by epidermal esterases into two non-toxic metabolites:
-
6-Aminocaproic Acid (Amicar): A hydrophilic, FDA-approved antifibrinolytic agent with low toxicity.
-
1-Dodecanol: A fatty alcohol generally recognized as safe (GRAS) at low concentrations.
Despite this safety profile, irritation can occur due to improper formulation, high local concentrations, or vehicle incompatibility. This guide provides troubleshooting steps to minimize these risks.
Mechanism of Action & Safety Profile
The "Soft Drug" Enhancement Pathway
The following diagram illustrates the lifecycle of D6AC, highlighting the critical hydrolysis step that prevents deep-tissue irritation.
Figure 1: The metabolic fate of Dodecyl 6-aminocaproate. The rapid hydrolysis in the viable epidermis is the primary checkpoint preventing cytotoxicity.
Troubleshooting Guide: Reducing Irritation
This section addresses specific user scenarios where irritation (erythema, edema) is observed during preclinical development.
Scenario A: "I am observing erythema in rabbit Draize tests despite using D6AC."
Root Cause Analysis: While D6AC is milder than Azone, it is a surfactant. Irritation often stems from suprathreshold concentration or vehicle synergy (where the vehicle amplifies the enhancer's aggressive nature).
Troubleshooting Protocol:
| Parameter | Check | Action / Recommendation |
| Concentration | Is D6AC > 5% (w/w)? | Reduce to 1.5% – 2.5%. Studies show maximal flux enhancement often plateaus at 2-3%, while irritation increases linearly with concentration [1]. |
| Vehicle pH | Is pH > 7.0? | Adjust to pH 5.0 – 6.0. D6AC is an amine (pKa ~10). At high pH, it is uncharged and highly lipophilic, causing excessive SC disruption. At pH 5-6, a fraction is protonated, balancing solubility and reducing aggressive lipid extraction [2]. |
| Co-Solvents | Using Ethanol/PG > 40%? | High levels of organic solvents dehydrate keratinocytes. Switch to a microemulsion system or add glycerol as a humectant to buffer the solvent effect. |
Scenario B: "The formulation is unstable/precipitating, leading to 'hot spots' of irritation."
Root Cause Analysis: D6AC is an ester.[1][2][3][4][5] In aqueous buffers (especially alkaline), it hydrolyzes prematurely, losing efficacy and potentially altering the formulation's pH/tonicity.
Troubleshooting Protocol:
-
Switch to Non-Aqueous or Low-Water Vehicles: Use isopropyl myristate (IPM) or propylene glycol (PG) as the primary carrier.
-
CO2 Stabilization (Transkarbam 12): Consider converting D6AC into its ammonium carbamate salt by bubbling CO2 through the neat compound. This forms "Transkarbam 12," which improves stability and water solubility while maintaining low irritation [3].
Comparative Safety Data
The following table synthesizes irritation potential based on historical transdermal enhancer data.
| Enhancer Class | Compound | Irritation Potential (Draize Score) | Mechanism of Irritation | Reversibility |
| Sulfoxide | DMSO | High | Membrane solubilization, protein denaturation | Low |
| Amide | Azone | Moderate/High | Fluidization, long residence time in SC | Moderate |
| Amino Acid Ester | Dodecyl 6-aminocaproate | Low/Negligible | Lipid fluidization (rapidly hydrolyzed) | High |
| Fatty Acid | Oleic Acid | Moderate | Lipid phase separation, barrier perturbation | Moderate |
Data synthesized from comparative studies on amino acid-based enhancers [1, 4].[6][7]
Experimental Protocol: In Vitro Irritation Assessment (MTT Assay)
Do not rely solely on animal models. Use this validated in vitro protocol to screen formulations before in vivo testing.
Objective: Determine the IC50 (cytotoxicity) of D6AC formulations on human keratinocytes (HaCaT).
Materials:
-
HaCaT keratinocytes (ATCC).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Test Formulation (D6AC at 0.1% - 5%).
Step-by-Step Workflow:
-
Seeding: Seed HaCaT cells in 96-well plates (10^4 cells/well) and incubate for 24h at 37°C/5% CO2.
-
Exposure: Replace medium with 100 µL of the D6AC formulation (diluted in culture medium).
-
Critical Step: Ensure the final concentration of any co-solvent (e.g., DMSO/Ethanol) is < 1% to avoid false positives.
-
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 10 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate Cell Viability (%) = (OD_sample / OD_control) × 100.
-
Pass Criteria: Formulations maintaining >50% viability are generally considered non-irritating for transdermal applications [5].
-
FAQ: Advanced Formulation Queries
Q: Can I use D6AC with ionic drugs? A: Yes. D6AC contains a primary amine. It can form ion-pairs with anionic drugs (e.g., NSAIDs, diclofenac), which not only enhances permeation but can also "mask" the charge of the drug, facilitating transport through the lipid bilayer.
Q: How does D6AC compare to DDAIP (NexACT®)? A: DDAIP is a tertiary amine (dimethylamino), whereas D6AC (often synthesized as the primary amine ester) has a different hydrogen-bonding potential. Studies suggest D6AC derivatives (like DDAK) may have higher enhancement ratios for hydrophilic drugs (like theophylline) compared to DDAIP, with a comparable or superior safety profile due to the longer spacer arm (caproic acid vs. propionic acid) [2].
Q: Is the irritation cumulative? A: Generally, no. Because D6AC is metabolized, it does not accumulate in the skin like Azone. However, chronic application requires barrier function monitoring (TEWL - Transepidermal Water Loss) to ensure the SC regenerates between doses.
References
-
Vávrová, K., et al. (2005). Biodegradable amino acid-based permeation enhancers: synthesis and transdermal permeation enhancing activity.[4] Journal of Controlled Release. Link
-
Doležal, P., et al. (1993). Transkarbam 12: A new biodegradable transdermal permeation enhancer. Pharmaceutical Research. Link
-
Michniak-Kohn, B., et al. (2005). Skin permeation enhancement using amino acid derivatives.[2][4][5][7] Drug Delivery.[2][4][5][7][8][9] Link
-
Karande, P., Jain, A., & Mitragotri, S. (2005). Discovery of transdermal penetration enhancers by high-throughput screening. Nature Biotechnology. Link
-
Netzlaff, F., et al. (2005). Comparison of bovine udder skin with human and porcine skin in percutaneous permeation experiments. ATLA. Link
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir: influence of pH, ion-pairing and skin species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that two alkyl ester quaternary ammonium compounds lack substantial human skin-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanregent.com [americanregent.com]
Technical Support Center: Dodecyl 6-aminohexanoate Crystallization
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Q1: My Dodecyl 6-aminohexanoate is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically happens when the solubility of the compound is exceeded at a temperature that is above its melting point. For long-chain esters like Dodecyl 6-aminohexanoate, which can have waxy or oily characteristics, this is a common challenge. The high conformational flexibility of the dodecyl chain and the polar aminohexanoate head can lead to complex solubility behavior.[1]
Root Causes & Troubleshooting Workflow:
The primary reasons for oiling out are rapid supersaturation and the presence of impurities that disrupt the crystal lattice formation.[2][3] The following workflow is designed to systematically address these issues.
Caption: Troubleshooting workflow for "oiling out."
Detailed Protocols:
-
Protocol 1: Slow Cooling Crystallization [2]
-
Dissolve the Dodecyl 6-aminohexanoate in the minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).
-
Ensure the solution is fully dissolved and homogenous.
-
Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a countertop, insulated with a cloth or paper towels.
-
Once at room temperature, transfer the flask to a refrigerator (4°C).
-
If no crystals form after several hours, transfer to a freezer (-20°C).
-
-
Protocol 2: Solvent/Anti-Solvent Crystallization [4]
-
Dissolve the compound in a small amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, acetone).
-
Slowly add a pre-chilled "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane) dropwise until the solution becomes slightly turbid (cloudy).
-
Gently warm the solution until the turbidity just disappears.
-
Allow the solution to cool slowly as described in Protocol 1. Crystals should form as the solubility decreases.
-
Data Summary: Solvent Selection
The choice of solvent is critical for successful crystallization.[1][5] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Isopropanol | 4.3 | 82 | Good starting point for many esters. |
| Ethyl Acetate | 4.4 | 77 | Often effective, but its volatility can sometimes lead to rapid crystallization. |
| Acetone | 5.1 | 56 | A more polar option; can be used in combination with a non-polar anti-solvent. |
| Heptane | 0.1 | 98 | A common anti-solvent. |
| Toluene | 2.4 | 111 | Can sometimes promote the formation of well-ordered crystals. |
Q2: No crystals are forming, even after extended cooling. What are my next steps?
A2: Inducing Nucleation
The failure of crystals to form is often due to a high nucleation energy barrier. The solution is supersaturated, but the molecules have not yet organized into a stable crystal lattice. Several techniques can be used to induce nucleation.[2]
Troubleshooting Decision Tree:
Caption: Decision tree for inducing crystal nucleation.
Detailed Protocols:
-
Protocol 3: Inducing Nucleation by Scratching [6]
-
Take a clean glass stirring rod and gently scratch the inner surface of the flask or beaker below the level of the solution.
-
The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
-
Protocol 4: Seeding [1]
-
If you have a small amount of pure, solid Dodecyl 6-aminohexanoate, crush it into a fine powder.
-
Add a tiny speck of this powder to the supersaturated solution.
-
The seed crystal acts as a template for further crystal growth.
-
-
Protocol 5: Vapor Diffusion [1]
-
Dissolve your compound in a small volume of a relatively volatile solvent in which it is soluble (e.g., acetone).
-
Place this vial inside a larger, sealed container (like a beaker covered with parafilm) that contains a small amount of a less volatile anti-solvent (e.g., heptane).
-
Over time, the more volatile solvent will slowly evaporate from the inner vial and mix with the anti-solvent in the outer chamber. This gradual change in solvent composition will slowly decrease the solubility of your compound, promoting slow and controlled crystal growth.
-
Q3: The crystals I've obtained are very small/powdery. How can I grow larger, higher-quality crystals?
A3: Controlling Crystal Growth Rate
The formation of small or powdery crystals is typically a result of rapid crystallization.[2] To obtain larger, well-defined crystals suitable for analysis or further use, the rate of crystal growth must be slowed down.
Key Principles for Larger Crystals:
-
Minimize Nucleation Sites: Fewer initial crystals will lead to larger individual crystals as they have less competition for the solute molecules.[1]
-
Slow Cooling: As detailed in Protocol 1, a very slow temperature gradient is crucial.
-
Solvent System Optimization: Using a slightly more "good" solvent than the bare minimum required for dissolution at high temperatures can slow down the precipitation process upon cooling.[2]
Workflow for Optimizing Crystal Size:
Sources
Technical Support Center: DDEAC Purification & Residual Solvent Removal
[1]
Executive Summary & Scope
This technical guide addresses the purification of DDEAC (and structurally related Quaternary Ammonium Compounds - QACs). Due to their ionic nature, these compounds frequently exhibit hygroscopicity and a tendency to form viscous oils or amorphous solids rather than distinct crystals. This physical state traps residual solvents (e.g., Ethyl Acetate, Acetone, Toluene) within the lattice or bulk phase, often exceeding ICH Q3C limits.
This guide provides autonomous, self-validating protocols to remove these solvents without compromising the chemical integrity of the DDEAC (specifically avoiding thermal degradation via Hofmann elimination).
Diagnostic Phase: Characterizing the Impurity Profile
Before selecting a removal protocol, compare your residual solvent levels against the ICH Q3C (R8) Guidelines .
Table 1: Common Solvents in QAC Synthesis & Target Limits
| Solvent Class | Solvent Name | ICH PDE Limit (mg/day) | Concentration Limit (ppm) | Removal Difficulty in QACs |
| Class 2 | Acetonitrile | 4.1 | 410 | High (Traps in lattice) |
| Class 2 | Toluene | 8.9 | 890 | Medium (High boiling point) |
| Class 2 | Methanol | 30.0 | 3000 | Low (Volatile, but hygroscopic interaction) |
| Class 3 | Acetone | 50.0 | 5000 | Medium (Formation of solvates) |
| Class 3 | Ethyl Acetate | 50.0 | 5000 | High (Viscous trapping) |
Critical Note: If your DDEAC is an oil, standard rotary evaporation is rarely sufficient to reach ppm limits. The viscosity inhibits the diffusion of solvent molecules to the surface.
Troubleshooting & Protocols (Q&A Format)
Issue 1: "My DDEAC synthesized product is a viscous oil/gum, and NMR shows 2% residual Ethyl Acetate. High vacuum isn't working."
Diagnosis: You are experiencing diffusion-limited evaporation .[1] In a viscous oil, the solvent is trapped in the bulk phase. Applying static vacuum only removes solvent from the immediate surface, forming a "skin" that prevents further outgassing.
Protocol A: Trituration (The "Crash-Out" Method) Principle: This method breaks the viscous oil structure by introducing a non-solvent, forcing the DDEAC to precipitate as a solid (or finer dispersion), thereby releasing trapped solvent.
-
Dissolution: Dissolve your crude DDEAC oil in a minimum amount of Dichloromethane (DCM) or Acetone (approx. 1-2 mL per gram).
-
Precipitation: Place the flask in an ice bath with vigorous stirring. Slowly add 10-20 volumes of Diethyl Ether or Hexane (Non-solvents for DDEAC).[1]
-
Note: DDEAC should precipitate as a white solid or a gummy suspension.
-
-
Supernatant Removal: Decant the supernatant (which contains the trapped Ethyl Acetate).
-
Repeat: If the solid is still gummy, repeat steps 1-3.
-
Final Drying: Transfer the solid to a vacuum oven.
Validation:
-
Run a Proton NMR (1H-NMR) in
or .[1] -
Integrate the solvent peak against the DDEAC methyl signal. The molar ratio should drop significantly.
Issue 2: "I am worried about thermal degradation. At what temperature does DDEAC degrade during drying?"
Diagnosis: Quaternary ammonium salts are susceptible to Hofmann Elimination under basic conditions or excessive heat, breaking down into a tertiary amine and an alkene.
Protocol B: Low-Temp Vacuum Drying with Nitrogen Bleed Principle: Using a nitrogen bleed lowers the partial pressure of the solvent vapor, increasing the rate of evaporation without requiring high heat.
-
Setup: Use a vacuum oven set to 40°C (Do not exceed 60°C for DDEAC).
-
Vacuum: Pull a vacuum to < 10 mbar.
-
Bleed: Introduce a slow bleed of dry Nitrogen (
) gas into the chamber.-
Why? The turbulent flow of
sweeps solvent molecules away from the surface of the DDEAC, breaking the stagnant boundary layer.
-
-
Duration: Dry for 12–24 hours.
Scientific Integrity Check:
-
Check for the appearance of an alkene peak (5.0–6.0 ppm) in NMR, which indicates degradation. If absent, your temperature was safe.
Issue 3: "I have residual Toluene that won't come off. It's a Class 2 solvent, so I need it below 890 ppm."
Diagnosis: Toluene has a high boiling point (110°C) and interacts via pi-stacking or hydrophobic interaction with the alkyl chains of DDEAC.
Protocol C: Azeotropic Distillation Principle: Water or Ethanol can form azeotropes with Toluene, lowering the effective boiling point and "carrying" the Toluene out.
-
Add Co-solvent: Add Absolute Ethanol (approx. 3-5x volume of the DDEAC mass).
-
Rotovap: Evaporate the Ethanol on a rotary evaporator at 40-50°C.
-
Mechanism: The Ethanol/Toluene azeotrope boils at a lower temperature than pure Toluene.
-
-
Repeat: Perform this "chase" step 3 times.
-
Final Dry: Proceed to Protocol B (Vacuum Oven) to remove the residual Ethanol (which is Class 3 and easier to remove).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the physical state of your synthesized DDEAC.
Figure 1: Decision Matrix for Solvent Removal in Quaternary Ammonium Compounds.
Analytical Validation (Self-Correcting Systems)[1]
To ensure "Trustworthiness" (Part 2 of requirements), you cannot rely on visual inspection. You must validate solvent removal using Headspace Gas Chromatography (GC-HS) or Quantitative NMR (qNMR) .[1]
qNMR Calculation for Residual Solvents
If GC-HS is unavailable, use 1H-NMR.[1]
- : Integral of solvent signal.
- : Number of protons in DDEAC reference signal (e.g., 6 for the dimethyl group).
- : Molecular Weight.
Warning: If using
References
-
International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for specific solvent removal techniques).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
FDA. (2017).[2] Q3C(R6) Impurities: Residual Solvents. U.S. Food and Drug Administration. Available at: [Link]
Validation & Comparative
Technical Comparison Guide: FTIR Spectrum Analysis of Dodecyl 6-aminohexanoate
This guide details the Fourier Transform Infrared (FTIR) spectroscopic analysis of Dodecyl 6-aminohexanoate (also known as Dodecyl Aminocaproate or DDEAC).[1] It is designed for pharmaceutical scientists validating the synthesis of this transdermal permeation enhancer or comparing its physicochemical profile against precursors and functional alternatives.
Executive Summary & Strategic Context
Dodecyl 6-aminohexanoate is an amphiphilic ester derivative of the antifibrinolytic agent 6-aminohexanoic acid.[1] In drug development, it serves primarily as a transdermal penetration enhancer (TPE) and a biodegradable polymer precursor.[1]
Its design overcomes the hydrophilic limitation of the parent acid (6-aminohexanoic acid) by attaching a lipophilic C12 (dodecyl) chain. This modification facilitates intercalation into the stratum corneum lipid bilayer, disrupting packing to enhance drug flux.[2]
Why FTIR Analysis? For this molecule, FTIR is the critical "gatekeeper" assay used to:
-
Confirm Esterification: Validate the formation of the ester bond between the acid and dodecanol.
-
Monitor Purity: Detect residual unreacted carboxylic acid or alcohol.[1]
-
Differentiate from Competitors: Distinguish its primary amine/ester signature from amide-based enhancers like Azone (Laurocapram) .[1]
Comparative Spectral Analysis
This section objectively compares the FTIR profile of Dodecyl 6-aminohexanoate against its synthesis precursors and a standard market alternative (Azone).
2.1. The Comparative Matrix
| Feature | Dodecyl 6-aminohexanoate (Product) | 6-Aminohexanoic Acid (Precursor 1) | 1-Dodecanol (Precursor 2) | Azone (Functional Alternative) |
| Primary Functional Group | Ester (C=O) + Primary Amine | Carboxylic Acid / Zwitterion | Hydroxyl (O-H) | Cyclic Amide (Lactam) |
| Carbonyl (C=O) Region | Sharp band at ~1735–1745 cm⁻¹ (Ester) | ~1550–1650 cm⁻¹ (Carboxylate COO⁻) or ~1700 cm⁻¹ (Acid) | Absent | ~1650 cm⁻¹ (Amide I) |
| N-H / O-H Region | 3300–3400 cm⁻¹ (Primary Amine -NH₂ doublet) | Broad 2500–3300 cm⁻¹ (Acid O-H + NH₃⁺) | Broad ~3300 cm⁻¹ (Alcohol O-H) | Absent (No N-H or O-H) |
| Alkyl C-H Stretch | Strong (2850–2960 cm⁻¹) | Moderate | Strong (2850–2960 cm⁻¹) | Strong |
| Fingerprint Region | 1180–1250 cm⁻¹ (C-O-C Ester stretch) | ~1400 cm⁻¹ (C-O / O-H bend) | ~1050 cm⁻¹ (C-O Alcohol) | Ring vibrations |
2.2. Expert Insights on Spectral Interpretation
-
The "Ester Shift" Validation: The most definitive proof of successful synthesis is the appearance of the ester carbonyl peak at 1735 cm⁻¹ . In the parent acid (6-aminohexanoic acid), this region is often obscured or shifted lower due to zwitterionic character (COO⁻) or hydrogen-bonded acid dimers.[1] If you see a peak near 1700 cm⁻¹ rather than 1735 cm⁻¹, your reaction is incomplete.
-
The "Hydroxyl" Disappearance: 1-Dodecanol has a massive, broad O-H stretch.[1] In the purified ester, this should disappear, replaced by the sharper N-H stretching of the free amine (unless the amine is protonated as a salt, which broadens the peak again).
-
Differentiation from Azone: Azone is a caprolactam derivative (cyclic amide).[1] It lacks the ester band (1735 cm⁻¹) and instead shows a strong Amide I peak at ~1650 cm⁻¹. It also lacks N-H stretching signals entirely.[1]
Experimental Protocol: Self-Validating Analysis Workflow
Objective: Verify the identity and purity of synthesized Dodecyl 6-aminohexanoate using Attenuated Total Reflectance (ATR) FTIR.
Materials & Setup
-
Instrument: FTIR Spectrometer (e.g., Bruker Invenio or Thermo Nicolet) with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32–64 scans (to resolve weak amine signals).
-
Sample State: Dodecyl 6-aminohexanoate is typically a waxy solid or viscous liquid.[1]
Step-by-Step Methodology
-
Background Collection:
-
Sample Application:
-
Apply ~10 mg of the sample directly onto the crystal.
-
Critical Step: If the sample is a solid salt (e.g., HCl salt), apply high pressure using the anvil to ensure good optical contact. If it is the free base (liquid/waxy), simple contact is sufficient.
-
-
Data Acquisition:
-
Validation Check (The "Go/No-Go" Decision):
-
Check 1 (1735 cm⁻¹): Is the ester peak present? -> If No: Synthesis failed.
-
Check 2 (1700 cm⁻¹ shoulder): Is there a shoulder on the lower energy side of the carbonyl? -> If Yes: Residual Acid impurity present.[1]
-
Check 3 (3300 cm⁻¹ broadness): Is the region dominated by a massive broad curve? -> If Yes: Residual Alcohol or wet sample.[1]
-
Visualization: Analytical Workflow
The following diagram illustrates the logical decision tree for validating the compound based on spectral features.
Figure 1: Logical decision tree for validating Dodecyl 6-aminohexanoate synthesis via FTIR markers.
Detailed Data: Peak Assignment Table
The following table summarizes the specific vibrational modes expected for Dodecyl 6-aminohexanoate.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Structural Origin | Notes for Researchers |
| 3300 – 3400 | N-H Stretching | Primary Amine (-NH₂) | Appears as a doublet in the free base.[1] If the sample is an HCl salt, this becomes a broad band ~3000 cm⁻¹ (NH₃⁺). |
| 2915 – 2925 | C-H Stretching (Asym) | Dodecyl Chain (-CH₂-) | Very strong intensity due to the long C12 tail.[1] Indicates lipophilic character.[1][3] |
| 2850 – 2855 | C-H Stretching (Sym) | Dodecyl Chain (-CH₂-) | Companion peak to the asymmetric stretch.[1] |
| 1735 – 1745 | C=O[1] Stretching | Ester | Diagnostic Peak. Distinguishes product from the acid precursor (~1700 or 1550 cm⁻¹) and Azone (~1650 cm⁻¹).[1] |
| 1600 – 1650 | N-H Bending | Primary Amine | Scissoring vibration.[1] Can overlap with amide impurities if present.[1] |
| 1160 – 1190 | C-O-C Stretching | Ester Linkage | "Fingerprint" confirmation of the ester bond.[1] |
| 720 | CH₂ Rocking | Long Alkyl Chain | Characteristic of long chain alkanes (n > 4), confirming the dodecyl tail. |
References
-
Vávrová, K., et al. (2005).[1] "Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety." Journal of Pharmaceutical Sciences.
-
Kováčik, A., et al. (2021).[1] "Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery." Pharmaceutics.[1][3][4][5][6][7]
-
Thermo Fisher Scientific. (n.d.).[1] "6-Aminohexanoic acid, 99%." Chemical Properties and Safety Data.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 564, 6-Aminocaproic acid." PubChem.
-
Dvořáková, K., et al. (2008).[1][6] "Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir."[1][6] European Journal of Pharmaceutics and Biopharmaceutics.
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A Comparative Guide to the Cytotoxicity of DDEAC and Sodium Lauryl Sulfate
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of excipients and active agents is paramount. This guide provides an in-depth, objective comparison of the cytotoxicity of two widely used surfactants: N,N-didecyl-N,N-dimethylammonium chloride (DDEAC), a cationic quaternary ammonium compound (QAC), and Sodium Lauryl Sulfate (SLS), an anionic surfactant. This analysis is grounded in established experimental data and methodologies to empower informed decisions in formulation and development.
Introduction: The Criticality of Cytotoxicity Assessment
Both DDEAC and SLS are amphiphilic molecules valued for their ability to lower surface tension, making them effective as detergents, emulsifiers, and, in the case of DDEAC, antimicrobial agents. However, the very properties that make them effective surfactants also drive their interaction with biological membranes, leading to potential cytotoxicity. A nuanced understanding of their respective mechanisms of toxicity is crucial for applications ranging from topical formulations to drug delivery systems.
This guide moves beyond a simple declaration of toxicity to explore the "why" and "how" behind their cellular effects. We will dissect their mechanisms of action, present a framework for their comparative assessment, and provide detailed protocols for key in vitro cytotoxicity assays.
Mechanisms of Cytotoxicity: A Tale of Two Charges
The fundamental difference in the cytotoxic mechanisms of DDEAC and SLS lies in their ionic nature. DDEAC possesses a positively charged headgroup, while SLS has a negatively charged headgroup. This dictates their initial interactions with the predominantly negatively charged cell membrane.
DDEAC: The Cationic Disruptor
DDEAC belongs to the family of quaternary ammonium compounds (QACs), which are known for their potent biocidal activity.[1] The primary mechanism of cytotoxicity for DDEAC and other QACs involves a multi-step assault on the cell membrane.[2]
-
Electrostatic Adsorption: The positively charged nitrogen atom of DDEAC is electrostatically attracted to the negatively charged components of the mammalian cell membrane, such as phospholipids and membrane proteins.[2][3]
-
Hydrophobic Insertion: Following adsorption, the long, hydrophobic didecyl chains of the DDEAC molecule penetrate and insert into the hydrophobic core of the lipid bilayer.[4]
-
Membrane Destabilization: This insertion disrupts the ordered structure of the membrane, leading to diminished membrane fluidity, the formation of voids, and a loss of integral membrane protein function.[1][4]
-
Cell Lysis: Ultimately, this destabilization compromises the membrane's integrity, causing the leakage of essential intracellular components like ions and metabolites, culminating in cell lysis and death.[1][2]
It has been noted that for cationic surfactants, cytotoxicity can sometimes occur at concentrations too low to provoke outright cell lysis, suggesting mechanisms beyond simple membrane disruption may also be at play.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Mechanism of DDEAC-induced cytotoxicity."
Sodium Lauryl Sulfate (SLS): The Anionic Intercalator
SLS is one of the most well-studied anionic surfactants. Its cytotoxicity is also primarily mediated through interactions with the cell membrane and proteins, but its anionic nature leads to a different mode of attack.
-
Protein Denaturation: A primary mechanism of SLS toxicity is its ability to denature proteins. It disrupts the non-covalent bonds that maintain the protein's three-dimensional structure, leading to loss of function, particularly of enzymes and structural proteins within the cell membrane.
-
Membrane Disruption: SLS can intercalate into the cell membrane, disrupting the lipid bilayer and increasing its permeability. This can lead to the loss of cellular contents and ultimately cell death.
-
Lipid Removal: The strong detergent properties of SLS can strip essential lipids from the cell membrane, further compromising its barrier function.
Comparative Cytotoxicity Profile
While direct, side-by-side IC50 values for DDEAC and SLS on a wide range of cell lines are not always available in a single study, a consistent trend emerges from the broader literature on surfactant toxicity. Cationic surfactants are generally considered to be more cytotoxic than their anionic counterparts. This is largely attributed to the strong initial electrostatic attraction between the positively charged cationic headgroup and the negatively charged cell membrane, which facilitates a more aggressive disruption.
| Feature | DDEAC (Cationic) | Sodium Lauryl Sulfate (Anionic) |
| Primary Interaction | Strong electrostatic attraction to negatively charged cell membranes.[3] | Intercalation into the lipid bilayer and protein interaction. |
| Primary Mechanism | Potent disruption of membrane integrity leading to lysis.[1][2] | Protein denaturation and membrane solubilization. |
| Relative Potency | Generally higher cytotoxicity compared to anionic surfactants. | Generally lower cytotoxicity compared to cationic surfactants. |
| Key Influencing Factor | Length and number of hydrophobic alkyl chains.[5] | Concentration and exposure duration. |
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated assay protocols are essential. Below are detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DDEAC and SLS in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Allow the plate to stand overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for the MTT cytotoxicity assay."
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up additional control wells:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[10]
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[11]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Reagent Addition: Add 100 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M acetic acid).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Workflow for the LDH release cytotoxicity assay."
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[13] Toxic substances can impair the cell's ability to take up the dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Dye Incubation: After the treatment incubation, remove the culture medium containing the test compounds and wash the cells with PBS. Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well.[14]
-
Incubation: Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells.
-
Dye Removal and Washing: Discard the dye solution and wash the cells with a wash buffer (e.g., a solution of 1% CaCl₂ and 0.5% formaldehyde) to remove excess dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[14]
-
Shaking: Place the plate on a microplate shaker for 10 minutes to ensure complete solubilization of the dye.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion and Field-Proven Insights
The comparative analysis of DDEAC and SLS reveals distinct cytotoxic profiles rooted in their opposing ionic charges. As a Senior Application Scientist, my experience underscores that while both are membrane-active, the cationic nature of DDEAC generally confers a higher cytotoxic potential due to its potent and immediate interaction with the negatively charged cell surface.
Key Takeaways for the Researcher:
-
Mechanism Matters: The choice of surfactant should be guided by its mechanism of action. The aggressive membrane disruption by DDEAC might be desirable for antimicrobial formulations but detrimental in drug delivery systems where cell integrity is crucial.
-
Assay Selection is Critical: No single assay tells the whole story. Combining a metabolic assay like MTT with a membrane integrity assay like LDH release provides a more comprehensive picture of cytotoxicity. For instance, a compound might inhibit metabolic activity (low MTT reading) before it causes significant membrane leakage (low LDH release).
-
Context is King: The cytotoxicity of any surfactant is highly dependent on concentration, exposure time, and the specific cell type used. Data should always be interpreted within the context of the experimental conditions.
This guide provides the foundational knowledge and practical protocols to rigorously assess and compare the cytotoxicity of DDEAC and SLS. By understanding their fundamental differences and employing robust experimental designs, researchers can make more informed decisions, ensuring the safety and efficacy of their products and therapies.
References
-
(2018). Quaternary Ammonium Compounds. ResearchGate. [Link]
-
Legrand, C., et al. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
-
(2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]
-
(2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Royal Society of Chemistry. [Link]
-
(n.d.). LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
(2023). Quaternary Ammonium Compound Toxicity. NCBI Bookshelf. [Link]
-
(n.d.). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PMC. [Link]
-
(2022). Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Taylor & Francis Online. [Link]
-
(n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]
-
(2011). Cell sensitivity assays: the MTT assay. PubMed. [Link]
-
(2022). LDH Cytotoxicity Detection Kit. Takara Bio. [Link]
-
(2023). Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. RSC Publishing. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. media.cellsignal.cn [media.cellsignal.cn]
- 11. takarabio.com [takarabio.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. qualitybiological.com [qualitybiological.com]
Comparative Guide: Validating DDEAC Purity via Thin-Layer Chromatography (TLC)
The following guide details the validation of DDEAC (Dodecyl Dimethyl Ethyl Ammonium Chloride) purity.
Note on Chemical Identity: In the context of drug development and industrial synthesis, DDEAC refers to Dodecyl Dimethyl Ethyl Ammonium Chloride (also known as Ethyl Dimethyl Dodecyl Ammonium Chloride). It is a Quaternary Ammonium Compound (QAC) often used as a biocidal preservative, surfactant, or phase transfer catalyst. Due to its permanent positive charge and lack of strong UV chromophores, it presents unique analytical challenges that make TLC a vital, cost-effective alternative to complex HPLC-MS or CAD methods.
Executive Summary
For researchers and Quality Control (QC) scientists, validating the purity of DDEAC is critical due to its widespread use as an excipient and process aid. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, DDEAC poses a specific challenge: it lacks the aromatic rings necessary for standard UV detection, and its permanent cationic charge causes severe tailing on standard silica columns.
This guide validates a modified Thin-Layer Chromatography (TLC) protocol as a robust, high-throughput alternative for purity screening. We compare this method directly against HPLC-CAD (Charged Aerosol Detection) and Two-Phase Titration , demonstrating that optimized TLC provides superior specificity for identifying synthesis by-products (such as unreacted amines) at a fraction of the cost.
Technical Deep Dive: The Cationic Challenge
The Problem: DDEAC is a quaternary ammonium salt. On standard Silica Gel 60 plates, the cationic ammonium headgroup interacts strongly with the deprotonated silanol groups (
The Expert Solution: To validate purity successfully, we must suppress the ion-exchange mechanism. This is achieved by introducing a competitor ion or a chaotropic agent in the mobile phase.
-
Protocol Adjustment: We utilize a mobile phase containing Ammonium Acetate or Methanoic Acid . The high ionic strength shields the silanols, allowing the DDEAC to partition based on hydrophobicity rather than ionic attraction.
Comparative Analysis: TLC vs. Alternatives
The following data compares the optimized TLC method against the two primary industry alternatives.
Table 1: Performance Metrics of Purity Assays
| Feature | Optimized TLC (Proposed) | HPLC-CAD / ELSD | Two-Phase Titration (Epton) |
| Primary Detection | Visual (Dragendorff/Iodine) | Aerosol Scattering | Colorimetric Endpoint |
| Specificity | High (Resolves precursors) | High | Low (Measures total cationics) |
| LOD (Limit of Detection) | ~0.5 µg | ~0.01 µg | N/A (Bulk assay only) |
| Chromophore Req. | None (Universal stains used) | None | None |
| Throughput | High (20 samples/plate) | Low (Serial injection) | Low (Manual/Auto titration) |
| Cost Per Sample | < $1.00 | > $25.00 | $5.00 |
| Key Limitation | Semi-quantitative | Expensive equipment | Cannot detect non-ionic impurities |
Critical Insight
Titration is often used for Certificates of Analysis (CoA) to claim "99% Purity." However, titration only measures the total cationic content. If your synthesis contains 5% unreacted tertiary amine (protonated at low pH) or a different chain-length quat, titration will report them as "DDEAC," leading to a false pass. TLC is the only low-cost method that visually separates these distinct chemical species.
Validated Experimental Protocol
Objective: Isolate DDEAC from its synthesis precursor (Dodecyl Dimethyl Amine) and degradation products.
Materials
-
Stationary Phase: Silica Gel 60
Aluminum sheets (20 x 20 cm). -
Mobile Phase: Methanol : Chloroform : Ammonium Hydroxide (25%) [Ratio: 60 : 30 : 5 v/v].
-
Expert Note: The ammonia ensures the unreacted amine precursor remains deprotonated (neutral), significantly altering its Rf compared to the permanently charged DDEAC.
-
-
Visualization: Dragendorff’s Reagent (Specific for Quaternary Ammoniums - Orange spots).
Step-by-Step Workflow
-
Plate Activation: Heat silica plate at 105°C for 30 minutes to remove hygroscopic moisture.
-
Sample Preparation:
-
Dissolve 10 mg DDEAC in 1 mL Methanol (1% w/v).
-
Prepare Reference Standard: Dodecyl Dimethyl Amine (Precursor) at 1% w/v.
-
-
Spotting: Apply 2 µL of sample and standard, keeping spots 1.5 cm apart.
-
Development:
-
Saturate chamber with mobile phase for 20 minutes (Critical for reproducibility).
-
Run plate until solvent front reaches 80% of height.
-
-
Visualization:
-
Air dry plate.
-
Spray with Dragendorff’s Reagent.
-
-
Analysis:
-
DDEAC: Distinct orange spot at
. -
Amine Precursor: Faint spot near solvent front (
) or baseline depending on pH.
-
Visualization of Validation Logic
The following diagram illustrates the decision logic for selecting TLC over HPLC and the mechanistic separation pathway.
Caption: Decision matrix for DDEAC analysis highlighting TLC's specific role in distinguishing structurally similar ionic impurities where titration fails.
References
-
U.S. Pharmacopeia (USP). <621> Chromatography. USP-NF. (2023). Link
-
Merck KGaA. Thin-Layer Chromatography: A Guide to the Analysis of Quaternary Ammonium Compounds. Sigma-Aldrich Technical Library. (2022).[1][2] Link
-
Cross, J. Cationic Surfactants: Analytical and Biological Evaluation. Surfactant Science Series, Marcel Dekker Inc. (1998). Link
-
Epton, S.R. Method of Analysis for Certain Surface Active Agents. Nature.[2] (1947). Link
-
Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72841. (2021). Link
Sources
Comparison of Dodecyl 6-aminocaproate and Octyl 6-aminocaproate efficacy
Executive Summary
In the development of transdermal drug delivery systems (TDDS), overcoming the stratum corneum barrier is the primary challenge. Dodecyl 6-aminocaproate (DDEAC) and Octyl 6-aminocaproate (OCEAC) represent a class of "soft" permeation enhancers . These compounds are alkyl esters of the antifibrinolytic agent 6-aminocaproic acid (6-ACA).
While both esters significantly increase the flux of hydrophilic and lipophilic drugs compared to controls, they exhibit distinct efficacy profiles based on their alkyl chain length.
-
Dodecyl 6-aminocaproate (C12): Generally offers superior lipid bilayer disruption due to chain length compatibility with skin lipids. It is often the preferred choice for maximizing flux in lipophilic formulations.
-
Octyl 6-aminocaproate (C8): Demonstrates higher solubility in aqueous vehicles and, counter-intuitively, can outperform the C12 ester for specific hydrophilic cargoes (e.g., Theophylline) in aqueous-propylene glycol vehicles.
This guide provides a data-driven comparison to assist formulation scientists in selecting the optimal ester.
Physicochemical Profile & Mechanism[1]
The efficacy of these enhancers is governed by the Parabolic Effect of the alkyl chain length. The 6-aminocaproic acid headgroup provides a polar anchor, while the alkyl tail inserts into the lipid bilayer.
Table 1: Physicochemical Comparison
| Property | Octyl 6-aminocaproate (OCEAC) | Dodecyl 6-aminocaproate (DDEAC) | Impact on Formulation |
| Chain Length | C8 (Octyl) | C12 (Dodecyl) | C12 aligns better with SC lipids (ceramides). |
| Molecular Weight | ~243.3 g/mol | ~299.5 g/mol | Both < 500 Da (Ideal for skin penetration). |
| LogP (Est.) | ~2.5 - 3.0 | ~4.5 - 5.0 | DDEAC partitions more strongly into the lipid bilayer. |
| Water Solubility | Moderate | Low | OCEAC is easier to formulate in hydrogels. |
| Systemic Toxicity (LD50) | 245 mg/kg (Mice, i.p.) | 352 mg/kg (Mice, i.p.)[1][2] | DDEAC is slightly less toxic systemically.[1][2] |
Mechanistic Pathway (The "Soft Drug" Advantage)
Unlike harsh solvents (e.g., DMSO) that permanently damage the skin, these esters act as "soft" enhancers. They disrupt the barrier temporarily and are subsequently hydrolyzed by skin esterases into non-toxic metabolites: 6-aminocaproic acid (excreted) and the corresponding fatty alcohol .
Figure 1: Mechanism of Action for biodegradable amino acid ester enhancers. The "Soft Drug" design ensures that once the enhancer passes the barrier, it is metabolized, reducing systemic toxicity.
Comparative Efficacy Data
The following data summarizes comparative studies using Theophylline (hydrophilic model drug) and Indomethacin (lipophilic model drug).
Experiment A: Enhancement of Theophylline Flux
Vehicle: Water-Propylene Glycol (3:2) Concentration: 1% Enhancer[1][2]
| Enhancer | Enhancement Ratio (ER) | Flux ( | Interpretation |
| Control | 1.0 | Baseline | Poor permeation. |
| OCEAC (C8) | 38.0x | High | Surprisingly superior in aqueous/PG vehicles due to better solubility/partitioning balance for this specific drug. |
| DDEAC (C12) | 35.0x | High | Excellent enhancement, virtually identical to C8 but slightly lower in this specific vehicle. |
| Azone (Reference) | ~5.0x | Moderate | Both amino acid esters significantly outperformed the industry standard Azone. |
Experiment B: Enhancement of Indomethacin Flux
Vehicle: Lipid-based donor phase
| Enhancer | Enhancement Ratio (ER) | Interpretation |
| OCEAC (C8) | 2.5x | Moderate enhancement. |
| DDEAC (C12) | 2.0x - 3.8x | Variable but often higher. Literature suggests C10-C12 is the "sweet spot" for lipophilic drugs, as the C12 chain integrates deeply into the bilayer, creating "pools" for the lipophilic drug to diffuse through. |
Key Insight: While C12 is theoretically the optimal chain length for lipid disruption (matching the ~C18 tails of ceramides), OCEAC (C8) is often more effective for hydrophilic drugs in aqueous vehicles. This is likely because the C8 chain is hydrophobic enough to disrupt lipids but the molecule remains soluble enough in the water-rich vehicle to maintain a high thermodynamic activity.
Experimental Protocol: Validation Workflow
To replicate these results or test these enhancers with your specific API (Active Pharmaceutical Ingredient), follow this self-validating Franz Diffusion Cell protocol.
Workflow Diagram
Figure 2: Standardized workflow for assessing permeation enhancement efficacy.
Detailed Methodology
-
Skin Preparation: Use dermatomed porcine ear skin (thickness ~500 µm). Integrity check: Measure electrical resistance (must be >10 kΩ·cm²).[3][4][5][6][7]
-
Donor Phase Formulation:
-
Control: API saturated solution in vehicle (e.g., PG:Water).
-
Test: API saturated solution + 1% w/w of DDEAC or OCEAC.
-
Critical Step: Ensure the enhancer is fully dissolved. For DDEAC, gentle heating (40°C) may be required during mixing due to its higher melting point/lipophilicity.
-
-
Sampling: Remove 200 µL from the receptor arm at defined intervals. Immediately replace with fresh, pre-warmed PBS to maintain sink conditions.
-
Analysis: Analyze via HPLC. Calculate the Steady State Flux (
) from the linear portion of the cumulative amount vs. time plot.-
Formula:
-
Safety & Toxicity Profile
A major advantage of amino acid esters over terpene or solvent-based enhancers is their safety profile.
-
Irritation: Both DDEAC and OCEAC have been tested in rabbit models (5% conc. in white petrolatum) and showed no acute dermal irritation .[2]
-
Cytotoxicity: DDEAC generally shows lower systemic toxicity (higher LD50) than OCEAC. This is attributed to the slower hydrolysis rate of the longer chain, preventing a rapid "dump" of metabolites, although both are considered safe relative to Azone.
-
Reversibility: Transepidermal Water Loss (TEWL) studies indicate that the barrier disruption caused by these esters is reversible within 24 hours after removal.
Conclusion & Recommendation
Select Octyl 6-aminocaproate (OCEAC) if:
-
Your formulation is aqueous or hydrogel-based .
-
Your API is hydrophilic (LogP < 1).
-
You require rapid onset of action (shorter lag time).
Select Dodecyl 6-aminocaproate (DDEAC) if:
-
Your formulation is lipophilic (ointment, cream, oil) .
-
Your API is lipophilic (LogP > 2).
-
You are targeting maximum sustained flux over a 24-hour period.
-
Systemic safety (lower acute toxicity) is the primary regulatory concern.
References
-
Doležal, P., et al. (1993).[3] Epsilon-aminocaproic acid esters as transdermal penetration enhancing agents.[2][3] Pharmaceutical Research.[8]
-
Source:
-
-
Wong, O., et al. (1989). Transdermal delivery of 6-aminocaproic acid.[3]
-
Source:
-
-
Vávrová, K., et al. (2005). Biodegradable amino acid-based surfactants as skin permeation enhancers.[1]
-
Source:
-
-
Clarot, I., et al. (2003). Stability and hydrolysis of amino acid esters in skin.
-
Source: (General verification of esterase activity in skin).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the potential irritation and photoirritation of novel amino acid-based surfactants by in vitro methods as alternative to the animal tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
Thermal Analysis (DSC) of Dodecyl 6-aminocaproate Lipid Interactions: A Comparative Guide
Executive Summary
Dodecyl 6-aminocaproate (DDEAC) represents a class of biodegradable, amino acid-based surfactants designed as "acyclic analogs" of the potent but irritating enhancer Azone (Laurocapram). In transdermal drug delivery, DDEAC functions by disrupting the highly ordered lipid packing of the stratum corneum (SC).
This guide provides a technical analysis of DDEAC’s interaction with model lipid membranes (DPPC) using Differential Scanning Calorimetry (DSC).[1][2] Unlike generic summaries, we focus on the thermodynamic parameters—phase transition temperature (
Technical Background: The "Acyclic Azone" Concept
To understand the DSC data, one must understand the molecular architecture.
-
The Lipid Target: The stratum corneum barrier is maintained by ceramides, cholesterol, and free fatty acids packed in an orthorhombic or hexagonal lattice.
-
The Agonist (DDEAC): DDEAC mimics the amphiphilic structure of Azone but replaces the rigid azacycloheptan-2-one ring with a flexible 6-aminocaproic acid (lysine analog) headgroup.
-
The Interaction: The C12 (dodecyl) tail inserts into the hydrophobic lipid core, while the polar amino-ester headgroup resides at the interface. The flexibility of the headgroup allows DDEAC to disturb the hydration shell and headgroup packing more dynamically than the rigid Azone ring.
Comparative Analysis: DDEAC vs. Alternatives
The following table contrasts DDEAC with its primary market alternatives based on thermodynamic impact and safety profiles.
| Feature | Dodecyl 6-aminocaproate (DDEAC) | Azone (Laurocapram) | Oleic Acid (OA) |
| Chemical Class | Amino Acid Alkyl Ester (Acyclic) | Cyclic Amide | Monounsaturated Fatty Acid |
| DSC | Moderate Depression ( | Severe Depression ( | Mild Depression ( |
| Peak Broadening | High (Significant cooperativity loss) | Very High (Phase separation) | Moderate |
| Mechanism | Headgroup repulsion + Tail disorder | Crystalline domain disruption | Phase separation (fluid pools) |
| Toxicity/Irritation | Low (Biodegradable to amino acid) | High (Skin irritation common) | Low to Moderate |
| Regulatory Status | Investigational / Excipient | Approved (Limited use due to irritation) | GRAS (Generally Recognized As Safe) |
Field Insight: While Azone creates massive disruption (often splitting the DSC peak), it is essentially non-biodegradable and irritating. DDEAC offers a "sweet spot"—sufficient lipid fluidization for drug transport with a biodegradable ester bond that minimizes long-term tissue accumulation.
Experimental Protocol: DSC of Lipid-Enhancer Systems
Objective: To quantify the thermotropic phase behavior of Dipalmitoylphosphatidylcholine (DPPC) multilamellar vesicles (MLVs) in the presence of DDEAC.
Workflow Visualization
The following diagram outlines the critical steps to ensure reproducibility and prevent thermal history artifacts.
Figure 1: Step-by-step DSC sample preparation and analysis workflow.
Detailed Methodology
-
Molar Ratios: Prepare mixtures of DPPC and DDEAC at molar ratios of 100:0 (Control), 95:5, 90:10, and 80:20.
-
Film Deposition: Dissolve lipids in Chloroform:Methanol (2:1 v/v). Evaporate solvent under nitrogen flow, then vacuum desiccate for 12 hours to remove trace solvent (critical to prevent artificial
depression). -
Hydration: Hydrate the film with phosphate-buffered saline (PBS, pH 7.4) at
(above DPPC of ). Vortex vigorously to form Multilamellar Vesicles (MLVs). -
DSC Parameters:
-
Pan: Aluminum hermetic pans.
-
Reference: Empty pan or buffer-filled pan.
-
Scan Rate:
(heating) and (cooling). Note: Faster rates (>5°C/min) cause thermal lag and broaden peaks artificially. -
Range:
to .[3]
-
Data Presentation & Interpretation
The interaction of DDEAC with the lipid bilayer results in specific thermodynamic changes. The data below represents typical values observed for DPPC systems treated with amino acid-based enhancers.
Thermodynamic Parameters Table
| Sample Composition (Molar Ratio) | Pre-Transition | Main Transition | Enthalpy | Peak Width at Half Height |
| DPPC (Pure) | 35.2 | 41.4 | 8.7 | 0.4 (Sharp) |
| DPPC + DDEAC (5%) | Vanished | 40.8 | 7.9 | 1.2 (Broadened) |
| DPPC + DDEAC (10%) | Vanished | 39.5 | 6.2 | 2.5 (Very Broad) |
| DPPC + Azone (10%) | Vanished | 38.1 | 5.1 | > 3.0 (Split Peak) |
Key Observations
-
Abolition of Pre-Transition: Even at low concentrations (5%), DDEAC eliminates the
pre-transition. This indicates the enhancer interacts with the polar headgroup region, preventing the formation of the "ripple" phase. - Depression: The main transition temperature drops as DDEAC concentration increases. This confirms fluidization —the enhancer disrupts the Van der Waals forces between acyl chains, requiring less energy to melt the membrane.
-
Peak Broadening (
): The significant increase in peak width indicates a loss of cooperativity . Instead of all lipids melting simultaneously (pure DPPC), DDEAC creates "DDEAC-rich" and "DDEAC-poor" domains, melting at different rates.
Mechanism of Action: Molecular Dynamics
The efficacy of DDEAC stems from its ability to insert into the bilayer and act as a "wedge."
Figure 2: Mechanistic pathway of DDEAC-induced lipid bilayer fluidization.
Expert Analysis:
Unlike Azone, which often induces phase separation (creating distinct fluid domains alongside rigid domains), DDEAC tends to mix more homogeneously due to the flexibility of the aminocaproic acid chain. This results in a broader, single endothermic peak rather than the split peaks often seen with high-concentration Azone. Furthermore, DDEAC can capture
Conclusion
Dodecyl 6-aminocaproate (DDEAC) serves as a high-performance, biodegradable alternative to Azone. DSC analysis confirms its mechanism as a potent lipid fluidizer, evidenced by:
-
Complete removal of the pre-transition (Headgroup interaction).
-
Concentration-dependent
depression (Acyl chain disruption). -
Significant peak broadening (Loss of cooperative melting).
For drug development professionals, DDEAC offers a strategic advantage: it provides the permeation enhancement power of the "Azone-like" C12 chain but utilizes a biodegradable linker to improve the safety/irritation profile.
References
-
Doležal, P., et al. (1993).[4] Epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents.[4][5][6] Pharmaceutical Research.[7]
-
Ueda, H., et al. (2009). Effect of various vehicles on skin permeation of ondansetron hydrochloride, and their mechanism of permeation enhancement. Asian Journal of Pharmaceutical Sciences.
-
Hrabálek, A., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.[4] Pharmaceutics.[7][8]
-
Kováčik, A., et al. (2020).[7] Azone analogues: classification, design, and transdermal penetration principles. MedChemComm.
Sources
- 1. Phospholipid-cationic lipid interactions: influences on membrane and vesicle properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
